Product packaging for Celecoxib-d7(Cat. No.:CAS No. 544686-21-7)

Celecoxib-d7

Cat. No.: B585806
CAS No.: 544686-21-7
M. Wt: 388.4 g/mol
InChI Key: RZEKVGVHFLEQIL-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Celecoxib-d7, also known as this compound, is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14F3N3O2S B585806 Celecoxib-d7 CAS No. 544686-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKVGVHFLEQIL-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661860
Record name 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544686-21-7
Record name 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Celecoxib-d7 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Abstract

This technical guide provides an in-depth overview of Celecoxib-d7, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. It details its primary application as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the physicochemical properties, experimental applications, and relevant biological pathways associated with Celecoxib and its deuterated counterpart.

Introduction to this compound

This compound is a stable isotope-labeled form of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. In this compound, seven hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to Celecoxib but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1] The primary application of this compound is to improve the accuracy and precision of analytical methods for the quantification of Celecoxib in complex biological matrices such as plasma and serum.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research. The following tables summarize key quantitative data for both this compound and its non-labeled counterpart, Celecoxib.

Table 1: Chemical and Physical Properties
PropertyThis compoundCelecoxib
IUPAC Name 4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Molecular Formula C₁₇H₇D₇F₃N₃O₂SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 388.42 g/mol [3]381.37 g/mol
CAS Number 544686-21-7[3]169590-42-5
Appearance White to off-white solidWhite crystalline powder
Solubility Soluble in DMSO (76 mg/ml) and Ethanol (33 mg/ml)[2]Poorly soluble in water, soluble in methanol, DMSO, chloroform, acetonitrile
Table 2: Mass Spectrometry Data for Quantitative Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Celecoxib 380.0315.9Negative[4]
This compound 387.0323.0Negative[4]
Celecoxib 382.2214.1Positive
This compound 388.1-Positive (SIM)

Primary Application: Internal Standard in Bioanalysis

The most prominent application of this compound is as an internal standard (IS) in bioanalytical methods designed to quantify Celecoxib in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for variations in sample preparation, injection volume, and matrix effects.

The Principle of Internal Standardization

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, including calibrators, quality controls, and unknown samples, prior to sample processing. The ratio of the analytical signal of the analyte to that of the internal standard is then used for quantification. This ratiometric measurement corrects for potential losses during sample handling and variations in instrument response.

internal_standard_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of this compound (IS) Biological_Sample->Add_IS Spiking Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spec Mass Spectrometry (Detection) Chromatography->Mass_Spec Data_Processing Data Processing Mass_Spec->Data_Processing Peak_Integration Peak Area Integration (Analyte & IS) Data_Processing->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Experimental workflow for the quantification of Celecoxib using this compound as an internal standard.

Detailed Experimental Protocols

The following protocols are examples of how this compound is used in the quantitative analysis of Celecoxib in human plasma.

Sample Preparation
  • To 0.5 mL of plasma in a test tube, add 50 µL of the internal standard solution (this compound).

  • Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 5.0) and vortex for 30 seconds.[5]

  • Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 97:3 v/v) and vortex for 1 minute.[5]

  • Centrifuge the mixture at 3000 rpm for 15 minutes to separate the organic and aqueous layers.[5]

  • Transfer the upper organic layer to a clean test tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[5]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • To 300 µL of human plasma, add the internal standard (this compound).[4]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable washing solution to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
ParameterExample Condition 1Example Condition 2
Column ACE C8-300 (50 x 4.0 mm, 3.0 µm)Nova Pak C8 (3.8 x 150 mm)
Mobile Phase Methanol: 1.0 mmol Ammonium Acetate (80:20 v/v)[4]Acetonitrile:Tetrahydrofuran:Sodium Acetate Buffer (pH 5.0) (30:8:62)[6]
Flow Rate 0.5 mL/min1.0 mL/min
Column Temperature AmbientNot specified
Injection Volume 10 µLNot specified
ParameterTypical Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Celecoxib) m/z 380.0 → 315.9[4]
MRM Transition (this compound) m/z 387.0 → 323.0[4]
Ion Source Temperature 500-600 °C
IonSpray Voltage -4500 V

Relevant Biological Pathway: COX-2 Inhibition

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. Understanding this pathway is crucial for researchers studying the pharmacodynamics of Celecoxib.

COX2_Pathway cluster_membrane Cell Membrane cluster_prostaglandins Prostaglandins Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Hydrolysis COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Oxygenation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Other_Prostanoids Other Prostanoids PGH2->Other_Prostanoids Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Simplified signaling pathway of Celecoxib's inhibition of COX-2.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate quantitative data for Celecoxib. This technical guide has provided a comprehensive overview of its properties, applications, and the methodologies in which it is employed, serving as a valuable resource for the scientific community. The detailed protocols and pathway diagrams herein are intended to facilitate the design and execution of robust analytical studies.

References

A Technical Guide to Celecoxib-d7: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Celecoxib-d7, the deuterated analog of the selective COX-2 inhibitor, Celecoxib. It covers the fundamental chemical and physical properties, mechanism of action, and key experimental protocols relevant to its application in research and development.

Introduction

This compound is a stable, isotopically labeled form of Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] In this compound, seven hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a distinct mass signature, making it an invaluable tool in analytical chemistry. Its primary application is as an internal standard for the highly accurate quantification of Celecoxib in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] The parent compound, Celecoxib, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which provides it with potent anti-inflammatory and analgesic properties.[3][4]

Chemical Structure and Identification

This compound retains the core structure of Celecoxib, a diaryl-substituted pyrazole, with deuterium labeling on the p-tolyl group.[5][6] Specifically, the methyl group is trideuteriomethyl, and four hydrogen atoms on the phenyl ring are substituted with deuterium.[2][5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[5][7]
CAS Number 544686-21-7[1][2][5]
Molecular Formula C₁₇H₇D₇F₃N₃O₂S[2][8][9]
Synonyms SC 58635-d7[1]
InChI Key RZEKVGVHFLEQIL-AAYPNNLASA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are nearly identical to those of Celecoxib, with a slight increase in molecular weight due to the deuterium atoms.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 388.42 g/mol [1][8][9]
Exact Mass 388.11981958 Da[5]
Appearance Solid, Off-white to gray powder[1][10]
Boiling Point 529.0 ± 60.0 °C at 760 mmHg[10]
LogP 4.21[10]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Table 3: Solubility of this compound

SolventSolubilitySource
DMSO ≥ 76 mg/mL[1][2]
Ethanol ≥ 33 mg/mL[1][2]
Aqueous Buffers Sparingly soluble[11]

Mechanism of Action (Celecoxib)

This compound functions as an analytical standard, while the biological activity resides with its parent compound, Celecoxib. The mechanism of action for Celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][12]

COX enzymes convert arachidonic acid into prostaglandins.[13] The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[3] In contrast, the COX-2 isoform is induced during inflammation and is primarily responsible for synthesizing the prostaglandins that mediate pain and inflammation.[3][12]

By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4] Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[3]

COX2_Pathway Mechanism of Action of Celecoxib Arachidonic Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic Acid->COX2_Enzyme Metabolized by Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2_Enzyme Selectively Inhibits

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Experimental Protocols

Quantification by LC-MS/MS

This compound is the preferred internal standard for quantifying Celecoxib in biological samples. The following is a representative protocol.

Objective: To determine the concentration of Celecoxib in human plasma using a validated LC-MS/MS assay with this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Thaw human plasma samples and vortex.

    • To a 300 µL aliquot of plasma, add a known concentration of this compound solution (internal standard).

    • Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., Strata-X) to remove proteins and other interfering substances.[14]

    • Wash the cartridge and elute the analyte and internal standard.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • LC System: High-performance liquid chromatography (HPLC) system.

    • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18).[14]

    • Mobile Phase: A gradient or isocratic mixture, such as Methanol: 5 mM Formic Acid (95:5 v/v).[14]

    • Flow Rate: Optimized for separation, typically 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[14]

    • Detection: Multiple Reaction Monitoring (MRM).

      • Celecoxib Transition (example): m/z 380.0 → 315.9[14]

      • This compound Transition (example): m/z 387.0 → 323.0[14]

    • Data Analysis: The concentration of Celecoxib is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.

LCMS_Workflow LC-MS/MS Bioanalytical Workflow A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Sample Cleanup (Solid-Phase Extraction) B->C D LC Separation (C18 Column) C->D E Tandem Mass Spec Detection (MRM) D->E F Data Analysis (Ratio of Analyte to IS) E->F

Caption: A typical workflow for quantifying Celecoxib using this compound.

Preparation of Stock Solutions

Due to its poor aqueous solubility, this compound requires a specific procedure for preparing solutions.

  • Primary Stock Solution (in Organic Solvent):

    • Accurately weigh the required amount of this compound solid powder.

    • Dissolve the powder in an appropriate organic solvent such as DMSO or Ethanol to a high concentration (e.g., 76 mg/mL in DMSO).[1][2] Purge the solvent with an inert gas before use.[11]

    • Vortex thoroughly to ensure complete dissolution. This solution can be stored at -80°C for up to 6 months.[1]

  • Working Solutions (for Aqueous Buffers):

    • For assays requiring an aqueous buffer, first dissolve the compound in an organic solvent like ethanol.[11]

    • Then, dilute this solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired concentration.[11]

    • Note: Aqueous solutions should be prepared fresh and not stored for more than one day due to the compound's limited stability and solubility in aqueous media.[11]

Conclusion

This compound is an essential analytical tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its chemical and physical properties are virtually identical to the parent drug, allowing it to accurately mimic the behavior of Celecoxib during sample extraction and analysis. The mass shift provided by the seven deuterium atoms enables precise and reliable quantification via mass spectrometry, making it the gold standard for pharmacokinetic, bioequivalence, and metabolic studies of Celecoxib.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Celecoxib-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Celecoxib-d7, a deuterated internal standard crucial for the accurate quantification of Celecoxib in pharmacokinetic and metabolic studies. This document outlines the synthetic pathway, detailed experimental protocols, and methods for assessing isotopic enrichment.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID). Isotope-labeled analogues, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based bioanalytical assays, without altering its chemical properties significantly. This guide details a viable synthetic route to this compound and the analytical methods to confirm its high isotopic purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated precursor, followed by a Claisen condensation and a final cyclocondensation reaction. The key is the introduction of the seven deuterium atoms in the tolyl moiety of the molecule.

Overall Synthetic Scheme

The synthetic pathway for this compound can be visualized as a two-stage process. The first stage involves the synthesis of the deuterated intermediate, 1-(4-(methyl-d3)phenyl-2,3,5,6-d4)-4,4,4-trifluoro-1,3-butanedione. The second stage is the reaction of this intermediate with 4-hydrazinobenzenesulfonamide hydrochloride to yield this compound.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Deuterated Diketone cluster_1 Stage 2: Cyclocondensation toluene_d8 Toluene-d8 p_methylacetophenone_d7 p-Methylacetophenone-d7 toluene_d8->p_methylacetophenone_d7 Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride acetyl_chloride->p_methylacetophenone_d7 alcl3 AlCl₃ (Lewis Acid) alcl3->p_methylacetophenone_d7 diketone_d7 1-(p-tolyl-d7)-4,4,4-trifluoro-1,3-butanedione p_methylacetophenone_d7->diketone_d7 Claisen Condensation ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->diketone_d7 naome NaOMe naome->diketone_d7 celecoxib_d7 This compound diketone_d7->celecoxib_d7 Cyclocondensation hydrazine 4-Hydrazinobenzenesulfonamide HCl hydrazine->celecoxib_d7

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-(4-(methyl-d3)phenyl-2,3,5,6-d4)-4,4,4-trifluoro-1,3-butanedione

This stage involves a Friedel-Crafts acylation to produce deuterated p-methylacetophenone, followed by a Claisen condensation.

1.1: Friedel-Crafts Acylation for p-Methylacetophenone-d7

  • Materials: Toluene-d8, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ in dry DCM.

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride to the cooled suspension with stirring.

    • To this mixture, add Toluene-d8 dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

    • Quench the reaction by carefully pouring it over crushed ice and concentrated HCl.

    • Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude p-methylacetophenone-d7.

    • Purify the crude product by vacuum distillation or column chromatography.

1.2: Claisen Condensation to form 1-(p-tolyl-d7)-4,4,4-trifluoro-1,3-butanedione

  • Materials: p-Methylacetophenone-d7, Ethyl trifluoroacetate, Sodium methoxide (NaOMe), Toluene, Hydrochloric acid (HCl).

  • Procedure:

    • To a solution of sodium methoxide in toluene, add p-methylacetophenone-d7.

    • To this mixture, add ethyl trifluoroacetate dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and acidify with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude deuterated diketone.

Stage 2: Synthesis of this compound (Cyclocondensation)

  • Materials: 1-(p-tolyl-d7)-4,4,4-trifluoro-1,3-butanedione, 4-Hydrazinobenzenesulfonamide hydrochloride, Ethanol.

  • Procedure:

    • Dissolve 1-(p-tolyl-d7)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to achieve high purity.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined by mass spectrometry.

Data Presentation: Isotopic Purity of this compound
ParameterSpecificationAnalytical Method
Chemical FormulaC₁₇H₇D₇F₃N₃O₂S-
Molecular Weight388.42Mass Spectrometry
Deuterium Incorporation≥99% (d₁-d₇ forms)Mass Spectrometry
Isotopic Enrichment≥99 atom % DMass Spectrometry
Parent Ion (M-H)⁻m/z 387.0LC-MS/MS
Product Ionm/z 323.0LC-MS/MS
Experimental Protocol: Isotopic Purity Determination by LC-MS/MS
  • Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS) is used for this analysis.

  • Sample Preparation:

    • Prepare a standard solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Prepare a corresponding standard of non-deuterated Celecoxib for comparison.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for Celecoxib.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both Celecoxib and this compound.

    • Transitions:

      • Celecoxib: m/z 380.1 → 316.1[1]

      • This compound: m/z 387.0 → 323.0[1][2]

  • Data Analysis:

    • Acquire the mass spectra for both the deuterated and non-deuterated standards.

    • Determine the relative intensities of the isotopic peaks in the mass spectrum of this compound.

    • Calculate the percentage of each deuterated species (d₀ to d₇) to determine the isotopic distribution and overall isotopic enrichment. Commercial suppliers often report an isotopic purity of at least 99 atom % D.[3]

Isotopic_Purity_Workflow cluster_workflow Isotopic Purity Analysis Workflow SamplePrep Sample Preparation (this compound Solution) LC Liquid Chromatography (C18 Column) SamplePrep->LC Injection MS Mass Spectrometry (ESI Negative Mode) LC->MS Elution MRM MRM Analysis (m/z 387.0 -> 323.0) MS->MRM Ion Selection DataAnalysis Data Analysis (Isotopic Distribution) MRM->DataAnalysis Signal Intensity PurityReport Isotopic Purity Report (≥99% d-enrichment) DataAnalysis->PurityReport Calculation

Caption: Workflow for isotopic purity analysis.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a well-defined synthetic route involving the preparation of a deuterated diketone intermediate followed by cyclocondensation. Rigorous purification and subsequent analysis by high-resolution mass spectrometry are essential to confirm the isotopic enrichment and ensure its suitability as an internal standard for quantitative bioanalytical applications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and metabolism.

References

The Role of Celecoxib-d7 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of Celecoxib-d7 as an internal standard in the quantitative bioanalysis of celecoxib, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern analytical chemistry, ensuring the accuracy, precision, and robustness of pharmacokinetic and drug metabolism studies.

Core Mechanism of Action

This compound is the deuterium-labeled analogue of Celecoxib, a selective COX-2 inhibitor.[1] In this context, its mechanism of action is not pharmacological but analytical. It serves as a superior internal standard in quantitative mass spectrometry for several key reasons:

  • Chemical and Physical Homogeneity: this compound is chemically identical to celecoxib, with the only difference being the replacement of seven hydrogen atoms with deuterium atoms.[1] This subtle increase in mass allows it to be distinguished by a mass spectrometer, while its physicochemical properties remain nearly identical to the unlabeled analyte.[2]

  • Co-elution and Co-extraction: Due to its similar chemical nature, this compound exhibits nearly identical behavior to celecoxib during the entire analytical process. This includes extraction from complex biological matrices (like plasma), chromatographic separation, and ionization in the mass spectrometer source.[3][4]

  • Correction for Analytical Variability: The primary function of an internal standard is to compensate for variations that can occur during sample preparation and analysis.[3][4][5] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, any loss of analyte during extraction or inconsistencies in injection volume will affect both the analyte and the internal standard proportionally.[3][4] Similarly, it corrects for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.[2][3] The ratio of the analyte signal to the internal standard signal is used for quantification, effectively nullifying these sources of error and leading to more accurate and precise results.[4]

Experimental Protocols and Data

The use of this compound as an internal standard is prevalent in numerous validated bioanalytical methods for the quantification of celecoxib in biological matrices. Below are summaries of typical experimental protocols and associated quantitative data.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting celecoxib and its internal standard from human plasma is solid-phase extraction.[6]

Protocol:

  • To 300 µL of human plasma, add the internal standard solution (this compound).

  • The samples are then loaded onto an SPE cartridge (e.g., Strata-X).

  • The cartridge is washed to remove interfering substances.

  • The analyte and internal standard are eluted with an appropriate organic solvent.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then analyzed by LC-MS/MS. The chromatographic conditions are optimized to achieve good peak shape and separation from other plasma components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity.

Typical LC-MS/MS Parameters:

ParameterValue
Chromatographic Column ACE C8-300 (50 × 4.0 mm, 3.0 μm)[6]
Mobile Phase Methanol-1.0 mmol ammonium acetate solution (80:20, v/v)[6]
Ionization Mode Negative Ionization[6]
Celecoxib Transition m/z 380.0 → 315.9[6][7]
This compound Transition m/z 387.0 → 323.0[6][7]
Method Validation Data

The following table summarizes typical performance characteristics of an LC-MS/MS method for celecoxib using this compound as an internal standard.

ParameterResult
Linear Dynamic Range 10.0 - 4000 ng/mL[6]
Lower Limit of Quantification (LLOQ) 10.0 ng/mL[6]
Intra-batch Precision (% CV) < 7.2%[6]
Inter-batch Precision (% CV) < 7.2%[6]
Mean Relative Recovery 85.5%[6]
IS-Normalized Matrix Factor 0.99 - 1.03[6]

Visualizing the Workflow and Principles

To further elucidate the role of this compound, the following diagrams illustrate the experimental workflow, the chemical structures, and the logic of internal standard-based quantification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (containing Celecoxib) spike Spike with this compound (Internal Standard) plasma->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation & Reconstitution spe->evap lc LC Separation evap->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratio (Celecoxib / this compound) ms->ratio cal Quantify against Calibration Curve ratio->cal result Final Concentration cal->result G cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism cluster_outcome Outcome extraction Incomplete Extraction analyte Analyte (Celecoxib) Signal Affected extraction->analyte is Internal Standard (this compound) Signal Affected Proportionally extraction->is injection Injection Volume Inconsistency injection->analyte injection->is matrix Matrix Effects (Ion Suppression/Enhancement) matrix->analyte matrix->is ratio Peak Area Ratio (Analyte / IS) Remains Constant analyte->ratio is->ratio outcome Accurate & Precise Quantification ratio->outcome

References

Understanding Celecoxib-d7 for mass spectrometry applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Celecoxib-d7, a critical tool in the quantitative analysis of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. This document details the fundamental properties of this compound, its application as an internal standard in mass spectrometry, and validated experimental protocols for its use.

Introduction to this compound

This compound is a deuterated analog of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] The strategic replacement of seven hydrogen atoms with deuterium atoms results in a stable, isotopically labeled compound with a higher molecular weight than its parent drug.[1][3] This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it co-elutes with celecoxib under identical chromatographic conditions but is readily distinguishable by its mass-to-charge ratio (m/z).[4]

The use of this compound as an internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of celecoxib quantification in complex biological matrices such as plasma and blood.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Chemical Formula C₁₇H₇D₇F₃N₃O₂S[1]
Molecular Weight 388.4 g/mol [1][3]
CAS Number 544686-21-7[1]
Formal Name 4-[5-[4-(methyl-d₃)phenyl-2,3,5,6-d₄]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide[1]
Purity ≥99% deuterated forms (d₁-d₇)[1]
Solubility DMSO: 76 mg/ml, Ethanol: 33 mg/ml[1]

Mass Spectrometry Data and Fragmentation

The accurate detection and quantification of celecoxib and this compound rely on specific precursor and product ion transitions in tandem mass spectrometry (MS/MS).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeSource
Celecoxib380.0315.9Negative[5][7]
This compound387.0323.0Negative[5][7]
Celecoxib382.2214.1Positive[8]

Note: Ionization mode can vary based on the specific method development.

Experimental Protocols

The following are detailed methodologies for the quantification of celecoxib in biological matrices using this compound as an internal standard.

LC-MS/MS Method for Celecoxib in Human Plasma

This protocol is adapted from a validated method for a bioequivalence study.[5]

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 300 µL of human plasma, add the internal standard, this compound.

  • Perform solid-phase extraction using strata-X SPE cartridges.

  • Elute the analytes from the cartridges.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4.1.2. Chromatographic Conditions

  • LC System: A validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm).[5]

  • Mobile Phase: Methanol and 1.0 mmol ammonium acetate solution in an 80:20 (v/v) ratio.[5]

  • Flow Rate: 0.7 mL/min.[8]

  • Injection Volume: As per system suitability.

4.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in negative or positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • Celecoxib: m/z 380.0 → 315.9 (Negative Mode).[5][7]

    • This compound: m/z 387.0 → 323.0 (Negative Mode).[5][7]

4.1.4. Quantitative Performance

ParameterValueSource
Linear Dynamic Range 10.0 - 4000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 10.0 ng/mL[5]
Limit of Detection (LOD) 2.50 ng/mL[5]
Mean Relative Recovery 85.5%[5]
Intra- and Inter-batch Precision (% CV) <7.2%[5]
UPLC-MS/MS Method for Celecoxib and its Metabolites in Rat Blood

This method utilizes a salting-out liquid-liquid extraction for sample preparation.[6]

4.2.1. Sample Preparation: Salting-out Liquid-Liquid Extraction

  • To a rat blood sample, add the internal standard, this compound.

  • Perform a salting-out assisted liquid-liquid extraction.

  • Centrifuge the sample to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

4.2.2. Chromatographic and Mass Spectrometric Conditions

  • UPLC System: A validated UPLC system.

  • Mass Spectrometer: API 5500 Qtrap mass spectrometer or equivalent.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

4.2.3. Quantitative Performance for Celecoxib

ParameterValueSource
Linear Range 0.3 - 20000 nM[6]
Lower Limit of Quantification (LLOQ) 0.3 nM[6]
Recovery >70%[6]
Intra- and Inter-day Precision <12%[6]
Intra- and Inter-day Accuracy Within 85-115%[6]

Visualizations

Celecoxib's Mechanism of Action

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified signaling pathway of Celecoxib's inhibitory action on the COX-2 enzyme.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon HPLC HPLC Separation (C8 Column) Evap_Recon->HPLC ESI Electrospray Ionization HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification Results Concentration Results Quantification->Results

Caption: General experimental workflow for the quantification of Celecoxib using LC-MS/MS.

References

A Technical Guide to the Commercial Sources and Availability of Celecoxib-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of Celecoxib-d7. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical methodologies.

Introduction to this compound

This compound is the deuterated analog of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The incorporation of seven deuterium atoms into the celecoxib molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its use allows for the accurate correction of variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic and metabolic studies of celecoxib.

Commercial Availability and Sourcing

A number of reputable chemical suppliers offer this compound for research and development purposes. The table below summarizes the key information from several prominent vendors to facilitate easy comparison. Please note that pricing and availability are subject to change and it is recommended to contact the suppliers directly for the most current information.

SupplierCatalog NumberPurity/Isotopic EnrichmentAvailable QuantitiesPrice (USD)
MedchemExpress HY-13753SNot explicitly stated500 µg, 1 mg$210 (500 µg), $350 (1 mg)[1]
Simson Pharma C030011Certificate of Analysis providedInquire for detailsInquire for details[2]
Axios Research AR-C02201Fully characterized reference standardInquire for detailsInquire for details[3]
Cayman Chemical 10008673≥99% deuterated forms (d1-d7)1 mg, 5 mg, 10 mgContact for pricing
BDG Synthesis 130643Target HPLC purity >98%10 mg, 25 mg, 50 mg$1,180 (10mg), $1,950 (25mg), $2,950 (50mg)
LGC Standards TRC-C251004Certificate of Analysis providedInquire for detailsInquire for details[4]
Pharmaffiliates Not specifiedHighly pureInquire for detailsInquire for details[5]
Adva Tech Group Not specifiedNot specifiedInquire for detailsInquire for details[6]

Technical Specifications

When sourcing this compound, it is crucial to consider the following technical specifications to ensure the quality and reliability of your analytical data:

  • Chemical Formula: C₁₇H₇D₇F₃N₃O₂S[2][3]

  • Molecular Weight: Approximately 388.42 g/mol [2]

  • CAS Number: 544686-21-7[2][3][4]

  • Purity: Most suppliers offer high purity this compound, typically exceeding 98% as determined by HPLC.[2] It is advisable to request a Certificate of Analysis (CoA) for lot-specific purity data.

  • Isotopic Enrichment: The degree of deuteration is a critical parameter. Look for suppliers that provide information on the isotopic distribution, with a high percentage of the d7 species being desirable. Cayman Chemical, for example, specifies ≥99% deuterated forms (d1-d7).

  • Storage and Stability: this compound is typically shipped at ambient temperature and should be stored at -20°C for long-term stability.[1] Always refer to the supplier's recommendations for optimal storage conditions.

Experimental Protocols: Quantification of Celecoxib in Human Plasma using this compound as an Internal Standard by LC-MS/MS

The following section details a typical experimental protocol for the analysis of celecoxib in human plasma, utilizing this compound as an internal standard. This method is a composite of established procedures and should be validated in your laboratory for your specific application.

Preparation of Stock and Working Solutions
  • Celecoxib and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Celecoxib and this compound in 10 mL of methanol, respectively.

  • Celecoxib Working Standards: Prepare a series of working standard solutions by serially diluting the Celecoxib stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of the this compound IS working solution (100 ng/mL) and vortex briefly.

  • Add 200 µL of 0.1 M zinc sulfate solution and vortex for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Celecoxib: Monitor the transition of m/z 382.1 → 316.1.

      • This compound: Monitor the transition of m/z 389.2 → 323.2.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Celecoxib to this compound against the concentration of the Celecoxib working standards.

  • Determine the concentration of Celecoxib in the plasma samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Bioanalytical Method Using this compound

The following diagram illustrates the general workflow for the quantification of Celecoxib in a biological matrix using this compound as an internal standard.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_quant Quantification stock_celecoxib Celecoxib Stock working_standards Working Standards stock_celecoxib->working_standards stock_d7 This compound Stock working_is Internal Standard Working Solution stock_d7->working_is cal_curve Calibration Curve working_standards->cal_curve add_is Add IS working_is->add_is plasma Plasma Sample plasma->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid-Phase Extraction protein_precip->spe reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data data->cal_curve concentration Determine Concentration cal_curve->concentration

Caption: Workflow for Celecoxib quantification using a deuterated internal standard.

This guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For specific research needs, it is always recommended to consult the technical documentation provided by the chosen supplier and to perform in-house validation of any analytical method.

References

The Use of Celecoxib-d7 versus Unlabeled Celecoxib in In-Vitro Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Celecoxib-d7 and its unlabeled counterpart for use in in-vitro studies. We will explore the physicochemical properties, biological activities, and appropriate applications of each compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: Understanding the Distinction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is widely used in research to study inflammation, pain, and cancer pathways. This compound is a deuterated form of celecoxib, meaning that seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[2] This isotopic labeling makes this compound a valuable tool in specific analytical applications, but it's crucial to understand the implications of this substitution for its use in functional in-vitro assays.

The primary rationale for using deuterated compounds in drug development is the kinetic isotope effect (KIE) . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer in-vivo half-life.[] However, for most in-vitro applications that do not involve metabolic enzymes (e.g., direct enzyme inhibition or cell-based assays measuring downstream effects), the biological activity of a deuterated compound is generally considered to be comparable to its unlabeled form.

Quantitative Data Summary

The following tables summarize the key quantitative data for both unlabeled celecoxib and this compound.

Table 1: Physicochemical Properties

PropertyUnlabeled CelecoxibThis compoundSource(s)
Molecular Formula C₁₇H₁₄F₃N₃O₂SC₁₇H₇D₇F₃N₃O₂S[4][5]
Molecular Weight 381.37 g/mol 388.42 g/mol [6][7]
Melting Point 161–164 °CNot available[8]
Solubility Insoluble in water; Soluble in DMSO (200 mg/mL) and ethanol (100 mg/mL)Soluble in DMSO (76 mg/mL) and ethanol (33 mg/mL)[2][6]
Protein Binding ~97% (primarily to albumin)Not available (expected to be similar to unlabeled)[1]

Table 2: In-Vitro Biological Activity

ParameterUnlabeled CelecoxibThis compoundSource(s)
COX-2 IC₅₀ 40 nMNot available (expected to be similar to unlabeled)[9]
COX-1 IC₅₀ 15 µMNot available (expected to be similar to unlabeled)[10]
Selectivity (COX-1/COX-2) ~375-foldNot available (expected to be similar to unlabeled)Calculated from IC₅₀ values

Core Applications in In-Vitro Research

Unlabeled Celecoxib: The Standard for Functional Assays

For the majority of in-vitro studies aiming to investigate the biological effects of celecoxib, the unlabeled form is the appropriate choice. These studies include, but are not limited to:

  • Enzyme Inhibition Assays: Determining the potency and selectivity of COX-2 inhibition.

  • Cell-Based Assays: Assessing the effects on cell viability, proliferation, apoptosis, and signaling pathways in various cell lines.

  • Mechanism of Action Studies: Elucidating the molecular targets and pathways through which celecoxib exerts its effects, both COX-2 dependent and independent.

This compound: The Internal Standard of Choice

This compound is primarily intended for use as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its key advantages in this context are:

  • Similar Physicochemical Properties: It behaves almost identically to unlabeled celecoxib during sample preparation and chromatographic separation.

  • Distinct Mass: The seven-dalton mass difference allows for its clear differentiation from the unlabeled analyte in the mass spectrometer, enabling accurate quantification.

While it is expected that the in-vitro functional activity of this compound is comparable to unlabeled celecoxib, its use in such assays is generally not recommended due to its higher cost and the lack of specific characterization for these purposes. The primary role of deuterated compounds in functional studies is typically to investigate metabolic pathways, which is less relevant for most in-vitro experimental setups.

Experimental Protocols

COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for screening COX-2 inhibitors.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Unlabeled Celecoxib (for inhibitor control and experimental compound)

  • DMSO (for dissolving compounds)

  • 96-well fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute COX-2 enzyme in sterile ddH₂O and store on ice.

    • Prepare a 10X stock solution of unlabeled celecoxib in DMSO.

    • Dilute the COX Cofactor 1:200 in COX Assay Buffer just before use.

    • Prepare the Arachidonic Acid solution by mixing equal volumes of supplied Arachidonic Acid and NaOH, then dilute this mixture 1:10 with ddH₂O.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 10 µL of diluted test compound (unlabeled celecoxib at various concentrations).

    • Inhibitor Control Wells: Add 2 µL of a high concentration of unlabeled celecoxib and 8 µL of COX Assay Buffer.

    • Enzyme Control Wells: Add 10 µL of COX Assay Buffer.

  • Reaction:

    • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.

    • Add 80 µL of the Reaction Master Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of unlabeled celecoxib relative to the Enzyme Control.

    • Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of celecoxib on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Unlabeled Celecoxib

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of unlabeled celecoxib in complete cell culture medium from a stock solution in DMSO.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of celecoxib. Include a vehicle control (medium with the same concentration of DMSO used for the highest celecoxib concentration).

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the celecoxib concentration to determine the IC₅₀ value.

Visualization of Pathways and Workflows

Celecoxib's Mechanism of Action: COX-2 Dependent and Independent Pathways

Celecoxib_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 COX2->PGE2 Inflammation Inflammation Pain Fever PGE2->Inflammation PDK1 PDK1 Akt Akt PDK1->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Celecoxib Celecoxib Celecoxib->COX2 Inhibits Celecoxib->PDK1 Inhibits (COX-2 Independent)

Caption: Celecoxib inhibits COX-2 and PDK1 signaling pathways.

Experimental Workflow for In-Vitro Comparison

Experimental_Workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis Prepare_Stocks Prepare Stock Solutions (Unlabeled Celecoxib & this compound) Enzyme_Assay COX-2 Inhibition Assay Prepare_Stocks->Enzyme_Assay Cell_Assay Cell Viability (MTT) Assay Prepare_Stocks->Cell_Assay Culture_Cells Culture Cells Culture_Cells->Cell_Assay IC50_Enzyme Determine IC50 (Enzyme Inhibition) Enzyme_Assay->IC50_Enzyme IC50_Cell Determine IC50 (Cell Viability) Cell_Assay->IC50_Cell Compare Compare Results IC50_Enzyme->Compare IC50_Cell->Compare

Caption: Workflow for comparing unlabeled and deuterated celecoxib.

Conclusion and Recommendations

For researchers conducting in-vitro studies to investigate the functional biological effects of celecoxib, the unlabeled form is the compound of choice . It is the pharmacologically active agent that has been extensively characterized in the scientific literature.

This compound should be reserved for its intended purpose as an internal standard for the accurate quantification of celecoxib in mass spectrometry-based analytical methods. While its in-vitro biological activity is presumed to be nearly identical to the unlabeled form in non-metabolic assays, it is not the appropriate or cost-effective reagent for functional studies. The primary impact of deuteration—the kinetic isotope effect—is most relevant in the context of in-vivo pharmacokinetics and metabolism studies. Therefore, unless the experimental design specifically aims to investigate the metabolism of celecoxib in an in-vitro system (e.g., using liver microsomes), the use of unlabeled celecoxib is the scientifically sound and recommended approach.

References

Preliminary investigation of Celecoxib-d7 in new analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Celecoxib-d7 in Modern Analytical Methods

Introduction

Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. To ensure its safety and efficacy, robust and accurate analytical methods are essential for quantifying Celecoxib concentrations in biological matrices, particularly for pharmacokinetic and bioequivalence studies. The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has become the standard for this purpose. A critical component of these advanced analytical techniques is the use of a stable isotope-labeled internal standard (IS), with this compound being the preferred choice.

This technical guide provides a preliminary investigation into the application of this compound in new analytical methods for the quantification of Celecoxib. It details the experimental protocols, summarizes key quantitative validation data, and illustrates the workflows involved. This compound, a deuterated analog of Celecoxib, is an ideal internal standard because its physicochemical properties are nearly identical to the analyte.[1][2] This ensures it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in sample processing and instrument response.[2]

Experimental Protocols: Quantification of Celecoxib using this compound

The successful quantification of Celecoxib in biological samples, primarily human plasma, relies on a meticulously validated bioanalytical method. This compound is consistently employed as the internal standard to ensure accuracy and precision.[1][3][4] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary goal of sample preparation is to extract Celecoxib and this compound from the complex biological matrix and remove potential interferences. Several extraction techniques have been successfully validated.

  • Solid-Phase Extraction (SPE): This is a common and efficient method for sample clean-up.[1][4][5]

    • Matrix: 300 µL of human plasma is typically used.[1][5]

    • Internal Standard: A specific amount of this compound solution is added to the plasma sample.[1]

    • Extraction: The sample is processed using SPE cartridges, such as strata-X cartridges.[1][5] The process involves conditioning the cartridge, loading the plasma sample, washing away interferences, and finally eluting the analyte and internal standard with an organic solvent.

  • Liquid-Liquid Extraction (LLE): An alternative method that has also been validated.

    • Procedure: A one-step LLE is performed using a solvent like methyl tert-butyl ether (MTBE) to extract Celecoxib from plasma.[6]

  • Protein Precipitation (PP): A simpler and faster, though potentially less clean, extraction method.

    • Procedure: Involves adding a solvent such as methanol to the plasma sample to precipitate proteins.[2][7] The sample is then centrifuged, and the supernatant containing the analyte and IS is collected for analysis.[2] For instance, 50 μL of rat plasma is mixed with a methanol solution containing this compound, vortexed, and centrifuged at 13,000 rpm for 10 minutes.[2]

Chromatographic Conditions (LC-MS/MS)

Chromatographic separation is achieved using high-performance liquid chromatography (HPLC) or ultra-pressure liquid chromatography (UPLC) systems. The goal is to separate Celecoxib from other components before it enters the mass spectrometer.

  • Columns: A variety of reverse-phase columns are used, including ACE C8-300 (50 × 4.0 mm, 3.0 μm), Zodiac C18 (50×4.6mm, 3.0μm), and Agilent Eclipse Plus C18 RRHD (2.1 × 50 mm, 1.8 μm).[1][2][3]

  • Mobile Phase: Isocratic elution is common, employing a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate or ammonium formate).[1][3][4] Ratios vary between methods, for example, methanol and 1.0 mmol ammonium acetate solution in an 80:20 (v/v) ratio or 5mM ammonium formate buffer, acetonitrile, and methanol in a 20:20:60 (%v/v/v) ratio.[1][3]

  • Flow Rate: Flow rates typically range from 0.2 mL/min to 1.0 mL/min.[3][6]

  • Run Time: These methods are optimized for high throughput, with chromatographic run times often as short as 2.5 minutes.[3][4]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer is used for detection, operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][8]

  • Ionization: Electrospray ionization (ESI) is the standard source. While Celecoxib can be detected in both positive and negative modes, negative ionization is frequently reported to offer high selectivity and response.[1][2][7]

  • MRM Transitions: The specific precursor to product ion transitions are monitored for both the analyte and the internal standard.

    • Celecoxib: The transition is typically m/z 380.0 → 315.9 (or 316.0).[1][2][7]

    • This compound: The corresponding transition is m/z 387.0 → 323.0.[1][5]

Data Presentation: Method Validation Parameters

The analytical methods using this compound have been thoroughly validated according to regulatory guidelines (e.g., FDA).[2][3] The tables below summarize the quantitative performance characteristics from various studies.

Table 1: Summary of LC-MS/MS Methodologies for Celecoxib Quantification

ParameterMethod 1Method 2Method 3Method 4
Reference ResearchGate[1][5]EJBPS[3]Int J ChemTech Res[4]NIH[2]
Matrix Human PlasmaHuman PlasmaHuman PlasmaRat Plasma
Extraction Solid-Phase ExtractionNot SpecifiedSolid-Phase ExtractionProtein Precipitation
Column ACE C8-300 (50x4.0mm, 3µm)Zodiac C18 (50x4.6mm, 3µm)C18Agilent Eclipse Plus C18
Mobile Phase Methanol:1.0mM Ammonium Acetate (80:20)5mM Ammonium Formate:ACN:Methanol (20:20:60)5mM Ammonium Acetate:ACN (20:80)ACN & Water with 0.01% Formic Acid
Flow Rate Not Specified1.0 mL/min0.75 mL/minNot Specified
Ionization ESI NegativeNot SpecifiedESIESI Negative
Celecoxib (m/z) 380.0 → 315.9Not SpecifiedNot Specified380.0 → 316.0
This compound (m/z) 387.0 → 323.0Not SpecifiedNot SpecifiedNot Specified

ACN: Acetonitrile, Methanol: MeOH

Table 2: Summary of Quantitative Method Validation Data

ParameterMethod 1Method 2Method 3Method 4
Reference ResearchGate[1][5]EJBPS[3]Int J ChemTech Res[4]NIH[2]
Linearity Range (ng/mL) 10.0 - 40005.047 - 2518.6675.05 - 25191 - 2000
LLOQ (ng/mL) 10.05.0475.052.5
Intra-day Precision (%CV) <7.2%<10%Not Specified2.67% - 8.78%
Inter-day Precision (%CV) <7.2%<10%Not Specified6.37% - 10.19%
Accuracy Not Specified90 - 110%Not Specified87.05% - 109.94%
Mean Recovery 85.5%Not SpecifiedHigh and Reproducible92.18% - 99.90%
Matrix Effect (IS-normalized) 0.99 - 1.03Not SpecifiedNo or Minimal87.27% - 100.18%

LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation

Visualizing the Process

Diagrams created using Graphviz illustrate the logical flow and key processes in the analysis of Celecoxib using this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample Collection Spike 2. Spike with this compound (IS) Plasma->Spike Extract 3. Extraction (SPE, LLE, or PP) Spike->Extract LC 4. LC Separation Extract->LC MS 5. MS/MS Detection (MRM) LC->MS Quant 6. Quantification (Analyte/IS Ratio) MS->Quant Result 7. Final Concentration Report Quant->Result

Caption: General bioanalytical workflow for Celecoxib quantification.

G start Start: SPE Cartridge cond 1. Condition Cartridge (e.g., Methanol, Water) start->cond load 2. Load Plasma Sample (Containing Celecoxib & this compound) cond->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analytes (e.g., with Methanol/Acetonitrile) wash->elute collect 5. Collect Eluate for Analysis elute->collect end Ready for LC-MS/MS collect->end G Analyte Celecoxib (Analyte) Response = RA Ratio Response Ratio (RA / RIS) Analyte->Ratio IS This compound (IS) Response = RIS IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve FinalConc Calculated Concentration of Celecoxib CalCurve->FinalConc Variation Systematic & Random Errors (Extraction Loss, Ion Suppression) Variation->Analyte Variation->IS

References

Methodological & Application

Application Note: Quantification of Celecoxib in Human Plasma by LC-MS/MS using Celecoxib-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of celecoxib in human plasma. The method utilizes Celecoxib-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of celecoxib.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate and reliable quantification of celecoxib in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the quantification of celecoxib in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents
  • Celecoxib reference standard

  • This compound internal standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X) or methyl tert-butyl ether (MTBE) for liquid-liquid extraction (LLE)

Instrumentation
  • Liquid chromatograph (LC) system

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of celecoxib and this compound by dissolving the appropriate amount of each standard in methanol.

  • Working Standard Solutions: Serially dilute the celecoxib stock solution with methanol to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol containing 0.1% formic acid to obtain a suitable concentration (e.g., 200 µg/mL).[1]

Sample Preparation

Two common methods for extracting celecoxib and its internal standard from human plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Method 1: Solid-Phase Extraction (SPE) [2][3]

  • To 300 µL of human plasma, add the this compound internal standard.[2][3]

  • Condition the SPE cartridges (e.g., Strata-X) according to the manufacturer's instructions.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE) [4]

  • To a volume of human plasma, add the internal standard.

  • Add methyl tert-butyl ether (MTBE) as the extraction solvent.[4]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G Figure 1. Experimental Workflow for Sample Preparation and Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction spe Solid-Phase Extraction extraction->spe Method 1 lle Liquid-Liquid Extraction extraction->lle Method 2 evap_recon Evaporate and Reconstitute spe->evap_recon lle->evap_recon lc_msms LC-MS/MS Analysis evap_recon->lc_msms data_proc Data Processing and Quantification lc_msms->data_proc

Caption: Figure 1. Workflow for sample preparation and LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm) or equivalent.[2][3]

  • Mobile Phase: Methanol and 1.0 mmol ammonium acetate solution (80:20, v/v).[2][3]

  • Flow Rate: 0.2 mL/min.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[1][2][3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Celecoxib: m/z 380.0 → 315.9.[2][3]

    • This compound: m/z 387.0 → 323.0.[2][3]

  • Ion Spray Voltage: -4500 V.[1]

  • Temperature: 500 °C.[1]

G Figure 2. Logical Relationship of the Analytical Method cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_separation Separation on C8 Column esi Electrospray Ionization (ESI) lc_separation->esi quad1 Q1: Precursor Ion Selection Celecoxib: m/z 380.0 This compound: m/z 387.0 esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Selection Celecoxib: m/z 315.9 This compound: m/z 323.0 quad2->quad3 detector Detector quad3->detector

Caption: Figure 2. The logical flow of the LC-MS/MS analytical method.

Results and Discussion

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized in the tables below.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range10.0 - 4000 ng/mL[2]
Correlation Coefficient (r²)>0.999[4]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10< 7.81< 4.93[4]97.24 - 109.94[1]
Low QC6< 7.2[2]< 7.2[2]97.24 - 109.94[1]
Mid QC120< 7.2[2]< 7.2[2]97.24 - 109.94[1]
High QC1600< 7.2[2]< 7.2[2]97.24 - 109.94[1]

Table 3: Recovery and Matrix Effect

ParameterResult
Mean Relative Recovery85.5%[2]
IS-Normalized Matrix Factor0.99 - 1.03[2]

The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy were well within the acceptable limits for bioanalytical methods. The high recovery and minimal matrix effect indicate that the sample preparation method is efficient and the use of this compound effectively compensates for any matrix-induced signal suppression or enhancement.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of celecoxib in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory for pharmacokinetic and other clinical studies involving celecoxib.

References

Application Note: Solid-Phase Extraction of Celecoxib from Human Plasma using Celecoxib-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of celecoxib from human plasma samples for quantitative analysis. The method employs a C18 SPE cartridge and utilizes Celecoxib-d7 as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the determination of celecoxib concentrations in biological matrices.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Accurate quantification of celecoxib in biological samples such as plasma is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and removal of interfering substances from complex matrices.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability during sample processing and analysis.[2]

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the solid-phase extraction of celecoxib from human plasma.[4][5][6]

Materials and Reagents:

  • Celecoxib analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of celecoxib in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solutions, prepare working standard solutions of celecoxib and a working internal standard solution of this compound by serial dilution in methanol or a suitable solvent mixture.

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • To a 0.5 mL aliquot of plasma, add a known amount of the this compound internal standard working solution.

    • Acidify the plasma sample by adding a small volume of a suitable acid (e.g., formic acid) to a final pH of approximately 3-5. This step improves the retention of celecoxib on the C18 sorbent.

    • Vortex the sample for 30 seconds to ensure thorough mixing.

    • Centrifuge the sample to pellet any precipitated proteins.

  • Solid-Phase Extraction:

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

    • Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (e.g., 1-2 mL/min).

    • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a wash using a weak organic solvent mixture (e.g., 3 mL of 5% methanol in water) to remove less polar interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

    • Elution: Elute the celecoxib and this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).

    • Vortex the reconstituted sample to ensure complete dissolution.

    • Transfer the sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the solid-phase extraction of celecoxib from human plasma based on literature values. Actual results may vary depending on the specific experimental conditions and analytical instrumentation.

ParameterTypical ValueReference
Recovery > 88%[4]
Lower Limit of Quantification (LLOQ) 10 - 40 ng/mL[4][7]
Linearity Range 40 - 4000 ng/mL[4]
Intra-day Precision (RSD) < 5%[4]
Inter-day Precision (RSD) < 12%[4]

Visualizations

Experimental Workflow:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample (0.5 mL) IS Add this compound (IS) Plasma->IS Acidify Acidify (pH 3-5) IS->Acidify Vortex1 Vortex Acidify->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Load Load Sample Centrifuge->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Water, 5% Methanol) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of celecoxib.

Celecoxib Signaling Pathways:

Celecoxib_Pathway cluster_cox COX-2 Dependent Pathway (Inflammation) cluster_apoptosis COX-2 Independent Pathway (Apoptosis) AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Celecoxib_COX Celecoxib Celecoxib_COX->COX2 Celecoxib_Apop Celecoxib Mitochondria Mitochondria Celecoxib_Apop->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Celecoxib's dual inhibitory pathways.

References

Application Note and Protocol for the Chromatographic Separation of Celecoxib and Celecoxib-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chromatographic separation of the non-steroidal anti-inflammatory drug (NSAID) celecoxib and its deuterated internal standard, Celecoxib-d7. The primary application of this method is for the quantitative analysis of celecoxib in biological matrices, such as human plasma, which is a critical aspect of pharmacokinetic and bioequivalence studies.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in the treatment of pain and inflammation.[1] Accurate and reliable quantification of celecoxib in biological fluids is essential for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of celecoxib and this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a common method for extracting celecoxib and this compound from human plasma.

Materials:

  • Human plasma samples

  • Celecoxib and this compound stock solutions

  • Internal Standard (IS) working solution (this compound)

  • Strata-X SPE cartridges[2]

  • Methanol

  • 1.0 mmol Ammonium Acetate solution[2]

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Spike 300 µL of human plasma with the this compound internal standard.[2]

  • Vortex the samples for 30 seconds.

  • Condition the Strata-X SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes (celecoxib and this compound) with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines the instrumental parameters for the chromatographic separation and mass spectrometric detection of celecoxib and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column ACE C8-300 (50 × 4.0 mm, 3.0 μm)[2]
Mobile Phase Methanol:1.0 mmol Ammonium Acetate (80:20, v/v)[2]
Flow Rate 0.7 mL/min[3]
Injection Volume 5 µL
Column Temperature Ambient
Run Time < 2 minutes[4]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[2][5]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Celecoxib: 380.0, this compound: 387.0[2][5]
Product Ion (m/z) Celecoxib: 315.9, this compound: 323.0[2][5]
Collision Energy Optimized for the specific instrument
Dwell Time Optimized for the specific instrument

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of celecoxib.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Celecoxib10.0 - 4000[2]> 0.9995[4]

Table 2: Precision and Accuracy

QC LevelIntra-batch Precision (% CV)Inter-batch Precision (% CV)Mean Relative Recovery (%)
Low< 7.2[2]< 7.2[2]85.5[2]
Medium< 7.2[2]< 7.2[2]85.5[2]
High< 7.2[2]< 7.2[2]85.5[2]

Table 3: Detection and Quantification Limits

ParameterValue (ng/mL)
Limit of Detection (LOD)2.50[2]
Lower Limit of Quantitation (LLOQ)10.0[2]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (300 µL) add_is Spike with this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (Strata-X) vortex1->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (ACE C8 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Experimental workflow for the extraction and analysis of celecoxib and this compound from plasma.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship cluster_analyte Analytes cluster_process Analytical Process cluster_output Output celecoxib Celecoxib extraction Co-extraction celecoxib->extraction celecoxib_d7 This compound (IS) celecoxib_d7->extraction chromatography Co-elution extraction->chromatography ionization Ionization (ESI-) chromatography->ionization detection MS/MS Detection ionization->detection peak_area_ratio Peak Area Ratio (Celecoxib / this compound) detection->peak_area_ratio concentration Celecoxib Concentration peak_area_ratio->concentration

Caption: Logical relationship of using an internal standard for quantitative analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and rapid approach for the simultaneous quantification of celecoxib and its deuterated internal standard, this compound, in human plasma. The solid-phase extraction protocol ensures clean samples and high recovery, while the chromatographic conditions allow for a short run time, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, precision, and accuracy.

References

Application Notes and Protocols for the Quantitative Analysis of Celecoxib-d7 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Celecoxib-d7, a deuterated internal standard for Celecoxib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist researchers in developing and validating robust analytical methods for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). In bioanalytical methods, stable isotope-labeled internal standards, such as this compound, are crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the quantification of the parent drug. This document outlines the optimized mass spectrometry parameters, liquid chromatography conditions, and sample preparation protocols for the analysis of Celecoxib and this compound.

Mass Spectrometry Parameters

The successful quantification of Celecoxib and its deuterated internal standard, this compound, relies on the optimization of mass spectrometry parameters. Both positive and negative electrospray ionization (ESI) modes can be utilized, with multiple reaction monitoring (MRM) for selective and sensitive detection.

MRM Transitions and Compound-Specific Parameters

The following tables summarize the key mass spectrometry parameters for Celecoxib and this compound in both positive and negative ionization modes. The transition for Celecoxib is typically m/z 380.0 → 315.9 in negative mode and can vary slightly in positive mode (e.g., m/z 381.1 or 382.2 as the precursor ion).[1][2] The transition for this compound is m/z 387.0 → 323.0.[2]

Table 1: Mass Spectrometry Parameters - Negative Ionization Mode [2]

ParameterCelecoxibThis compound (Internal Standard)
Precursor Ion (Q1) (m/z) 380.0387.0
Product Ion (Q3) (m/z) 315.9323.0
Declustering Potential (DP) (V) -120-120
Entrance Potential (EP) (V) -10-10
Collision Energy (CE) (V) -39-35
Collision Cell Exit Potential (CXP) (V) -10-20
Dwell Time (ms) 200 - 500200 - 500

Table 2: Mass Spectrometry Parameters - Positive Ionization Mode

ParameterCelecoxibThis compound (Internal Standard)
Precursor Ion (Q1) (m/z) 381.1388.1
Product Ion (Q3) (m/z) 282.1289.1
Declustering Potential (DP) (V) 4040
Entrance Potential (EP) (V) 1010
Collision Energy (CE) (V) 1515
Collision Cell Exit Potential (CXP) (V) 1515
Dwell Time (ms) 200 - 500200 - 500
Instrument and Source-Dependent Parameters

These parameters may require optimization based on the specific mass spectrometer used. The following table provides typical values.

Table 3: General Mass Spectrometer and Ion Source Parameters

ParameterValue (Negative Ion Mode)Value (Positive Ion Mode)
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity NegativePositive
Ion Spray Voltage (V) -45005500
Source Temperature (°C) 500 - 700410 - 500
Nebulizer Gas (psi) 30 - 5530 - 55
Turbo Gas / Heater Gas (psi) 30 - 6035 - 60
Curtain Gas (psi) 20 - 2525

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and effective method for extracting Celecoxib and this compound from plasma samples.

Materials:

  • Human plasma samples

  • Celecoxib and this compound stock solutions

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography

The following conditions have been shown to provide good chromatographic separation of Celecoxib and this compound.

Table 4: Liquid Chromatography Parameters

ParameterCondition 1Condition 2
LC System UPLC/HPLC systemUPLC/HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)C8 reverse-phase column (e.g., 50 x 4.0 mm, 3.0 µm)
Mobile Phase A 0.1% Formic acid in Water1.0 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileMethanol
Gradient Isocratic or GradientIsocratic
Flow Rate (mL/min) 0.4 - 0.70.8
Column Temperature (°C) 4040
Injection Volume (µL) 5 - 102
Run Time (min) 2 - 52.5

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Celecoxib using this compound as an internal standard.

Table 5: Quantitative Performance Data

ParameterTypical Range
Linearity Range 1 - 4000 ng/mL
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery (%) 85% - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

A high-level overview of the analytical workflow.
Logical Relationship of MS/MS Detection

The diagram below illustrates the principle of MRM for the detection of this compound.

mrm precursor Precursor Ion (this compound) m/z 387.0 collision Collision Cell (CID) precursor->collision Q1 Selection product Product Ion m/z 323.0 collision->product Fragmentation detector Detector product->detector Q3 Selection

The principle of Multiple Reaction Monitoring (MRM).

References

Application Notes and Protocols for Bioanalysis of Celecoxib-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. Accurate quantification of Celecoxib and its deuterated internal standard, Celecoxib-d7, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] This document provides detailed application notes and protocols for the most common sample preparation techniques employed in the bioanalysis of Celecoxib, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and improving the precision and accuracy of the analytical method.[3][4]

Sample Preparation Techniques

The primary goal of sample preparation in bioanalysis is to remove interfering substances from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest.[5][6] The choice of technique depends on the desired level of cleanliness, sensitivity, and throughput.[5]

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples.[7][8] It involves the addition of a water-miscible organic solvent or an acid to the sample, causing the proteins to denature and precipitate.[7] This technique is often favored for its simplicity and speed, especially in high-throughput environments.[8][9]

Experimental Protocol: Protein Precipitation

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of 1 µg/mL in methanol) to each sample, except for the blank matrix.

  • Precipitating Agent Addition: Add 300 µL of cold acetonitrile (ACN) to the sample. The 3:1 ratio of ACN to sample is crucial for efficient protein removal.[8]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Injection: Inject an aliquot of the reconstituted sample into the analytical instrument.

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Biological Sample (100 µL) IS 2. Add this compound (Internal Standard) Sample->IS Solvent 3. Add Acetonitrile (300 µL) IS->Solvent Vortex1 4. Vortex (1 min) Solvent->Vortex1 Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Biological Sample (200 µL) IS 2. Add this compound Sample->IS Solvent 3. Add Extraction Solvent (e.g., MTBE, 1 mL) IS->Solvent Vortex1 4. Vortex (5 min) Solvent->Vortex1 Centrifuge 5. Centrifuge (4,000 x g, 10 min) Vortex1->Centrifuge OrganicLayer 6. Collect Organic Layer Centrifuge->OrganicLayer Evaporate 7. Evaporate to Dryness OrganicLayer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction Process cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Sample 1. Pre-treat Sample (Acidify & Add IS) Load 3. Load Sample Sample->Load Condition 2. Condition SPE Cartridge (Methanol & Water) Condition->Load Wash 4. Wash Cartridge (Water) Load->Wash Elute 5. Elute Analyte (Methanol) Wash->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

References

Application of Celecoxib-d7 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of Celecoxib-d7 as an internal standard in preclinical pharmacokinetic (PK) studies of Celecoxib. The protocols cover the in-life phase in animal models and the bioanalytical phase using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs. Understanding the pharmacokinetic profile of Celecoxib is critical for determining its safety and efficacy. Preclinical PK studies, typically conducted in animal models such as rats and dogs, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Accurate quantification of Celecoxib in biological matrices (e.g., plasma) is paramount for reliable PK data. The gold standard for bioanalysis is LC-MS/MS, which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for this methodology. This compound is chemically identical to Celecoxib but has seven deuterium atoms, making it heavier. It co-elutes with Celecoxib chromatographically and experiences similar ionization and matrix effects, but is distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z). This allows it to correct for variability during sample preparation and analysis, ensuring highly accurate and precise quantification.

Key Signaling Pathway: Celecoxib's Mechanism of Action

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is a precursor to various pro-inflammatory prostaglandins.

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.

Experimental Workflow for Preclinical PK Studies

A typical preclinical pharmacokinetic study involves several distinct phases, from initial planning and animal dosing to bioanalysis and data interpretation. The use of this compound is integral to the bioanalytical phase.

PK_Workflow cluster_planning Phase 1: Study Design cluster_inlife Phase 2: In-Life cluster_bioanalysis Phase 3: Bioanalysis cluster_data Phase 4: Data Analysis A Select Animal Model (e.g., Sprague-Dawley Rat) B Determine Dosing Route & Level (e.g., 5 mg/kg, Oral Gavage) A->B C Define Blood Sampling Time Points B->C D Dose Administration of Celecoxib E Serial Blood Collection (e.g., via Jugular Vein Catheter) D->E F Plasma Processing & Storage (Centrifugation, Freezing at -80°C) E->F G Plasma Sample Thawing H Spike with Internal Standard (this compound) G->H I Sample Extraction (e.g., Protein Precipitation or SPE) H->I J LC-MS/MS Analysis I->J K Quantification using Calibration Curve L Pharmacokinetic Modeling (e.g., Non-compartmental analysis) K->L M Generate PK Parameters (Cmax, Tmax, AUC, t1/2) L->M N Final Report M->N

Caption: Standard workflow for a preclinical pharmacokinetic study.

Experimental Protocols

Protocol 1: In-Life Phase (Rat Model)

This protocol outlines the procedure for a single-dose oral pharmacokinetic study of Celecoxib in Sprague-Dawley rats.

  • Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for at least 7 days prior to the study. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Dosing Formulation Preparation: Prepare a homogenous suspension of Celecoxib at a concentration of 1 mg/mL in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose).

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with continued access to water.

  • Dose Administration: Administer the Celecoxib formulation via oral gavage at a target dose of 5 mg/kg. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from each rat, typically via a jugular vein catheter. A typical sparse sampling schedule for a group of rats would include time points such as: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing:

    • Immediately transfer each blood sample into a microcentrifuge tube containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the tubes at 4°C for 10 minutes at 2,000 x g to separate the plasma.

    • Carefully transfer the supernatant (plasma) into a new, clearly labeled tube.

    • Store the plasma samples frozen at -80°C until bioanalysis.

Protocol 2: Bioanalytical Phase (LC-MS/MS)

This protocol describes the quantification of Celecoxib in rat plasma using this compound as the internal standard.

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of Celecoxib (1 mg/mL) and this compound (1 mg/mL) in methanol.

    • From these stocks, prepare serial dilutions in a 50:50 acetonitrile:water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.

    • Prepare a this compound internal standard (IS) working solution at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank rat plasma with the appropriate Celecoxib working solutions to create a calibration curve (e.g., 10 to 4000 ng/mL).

    • Similarly, prepare QC samples at low, medium, and high concentrations.

  • Sample Extraction (Solid-Phase Extraction - SPE):

    • Thaw plasma samples (study samples, CS, and QCs) on ice.

    • To 100 µL of each plasma sample in a 96-well plate, add 25 µL of the IS working solution (this compound).

    • Vortex briefly to mix.

    • Condition an SPE cartridge (e.g., Strata-X) according to the manufacturer's instructions.

    • Load the plasma samples onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water).

    • Elute the analyte and IS with an elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Perform chromatographic separation using a C8 or C18 column.

    • Use a mobile phase gradient or isocratic flow suitable for separation. An example mobile phase is a mixture of methanol and an ammonium acetate solution (80:20 v/v).

    • Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific ion transitions are detailed in Table 1.

Data Presentation

Table 1: LC-MS/MS Parameters

The following table summarizes the mass spectrometry parameters for the analysis of Celecoxib and its internal standard, this compound.

AnalyteRolePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Celecoxib Analyte380.0315.9Negative
This compound Internal Standard387.0323.0Negative
Table 2: Representative Preclinical Pharmacokinetic Data

This table presents a summary of Celecoxib pharmacokinetic parameters observed in common preclinical animal models.

SpeciesDose (Route)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Reference
Rat 5 mg/kg (Oral)Data not specifiedData not specifiedData not specified2.8 ± 0.7
Dog 100-200 mg (Oral)Data not specified~1.0Data not specifiedData not specified

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), t½ (Half-life). Specific quantitative values for Cmax and AUC were not available in the cited abstracts but the Tmax and half-life provide valuable insights. A study in dogs noted that over 50% of Cmax was reached within 15 minutes. In healthy human subjects, the elimination half-life is approximately 11 hours.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Celecoxib in preclinical plasma samples by LC-MS/MS. The detailed protocols and workflow provided herein offer a robust framework for conducting pharmacokinetic studies. This approach ensures the generation of high-quality data, which is fundamental for the successful progression of drug candidates from preclinical to clinical development.

Application Note and Protocol: Establishing a Calibration Curve for Celecoxib with Celecoxib-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate quantification of celecoxib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as Celecoxib-d7, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[1][2]

This document provides a detailed protocol for establishing a calibration curve for the quantification of celecoxib in plasma using this compound as an internal standard by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Celecoxib reference standard

  • This compound internal standard[1]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Drug-free plasma (human or animal, as per study requirements)

  • Methyl tert-butyl ether (MTBE) for liquid-liquid extraction[3] or solid-phase extraction (SPE) cartridges[4]

Preparation of Stock Solutions
  • Celecoxib Stock Solution (1 mg/mL): Accurately weigh 10 mg of celecoxib reference standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

  • Celecoxib Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the celecoxib stock solution with methanol or a methanol/water mixture to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.[3]

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 100 ng/mL. The optimal concentration of the IS should be determined during method development.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike appropriate volumes of the celecoxib working standard solutions into drug-free plasma to prepare a series of calibration standards. A typical calibration curve may include 8-10 non-zero concentration levels. For example, 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. For example, 30 ng/mL (low QC), 300 ng/mL (medium QC), and 1500 ng/mL (high QC). These are prepared by spiking drug-free plasma with the celecoxib working standard solutions, independent of the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions
  • Column: A C18 column, such as a Symmetry C18 (150 mm × 4.6 mm, 3.5 µm), is suitable.[5][6]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer like 5.0 mM ammonium acetate, often in a gradient or isocratic elution.[5][6] For example, a ratio of 30:70 (v/v) 5.0 mM ammonium acetate to acetonitrile can be used.[5][6]

  • Flow Rate: A typical flow rate is between 0.2 mL/min and 0.7 mL/min.[3][5][6]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Positive mode is commonly used for celecoxib.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Celecoxib: m/z 382.2 → 214.1 (protonated)[5]

    • This compound: m/z 387.0 → 323.0[7]

Data Analysis and Calibration Curve

  • Integrate the peak areas for both celecoxib and this compound for each injection.

  • Calculate the peak area ratio of celecoxib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the celecoxib calibration standards.

  • Perform a linear regression analysis (weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²). The correlation coefficient should be >0.99 for a good linear fit.[8]

Data Presentation

The quantitative performance of the method should be summarized in a table.

ParameterValue
Linearity Range 10 - 2000 ng/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3]
Intra-assay Precision (%CV) 1.08 - 7.81%[3]
Inter-assay Precision (%CV) 1.15 - 4.93%[3]
Accuracy (% Recovery) Within 85-115% of nominal values[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample (Blank, Calibrant, QC) add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction (e.g., MTBE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms peak_integration Peak Area Integration (Celecoxib & IS) lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Experimental workflow for celecoxib quantification.

internal_standard_principle analyte Analyte (Celecoxib) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Internal Standard (this compound) is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis analyte_response Analyte Response (Peak Area) lcms_analysis->analyte_response is_response IS Response (Peak Area) lcms_analysis->is_response ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio concentration Analyte Concentration ratio->concentration Correlates with

Caption: Principle of internal standard in quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Celecoxib-d7 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding matrix effects when analyzing Celecoxib with its deuterated internal standard, Celecoxib-d7, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a problem for my Celecoxib analysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[4] For Celecoxib analysis, phospholipids, salts, and endogenous metabolites from biological samples are common sources of matrix effects.[1] While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute and experience the same matrix effects as the analyte, thereby providing correction, differential effects can still occur, leading to inaccurate results.[1][5]

Q2: My this compound internal standard (IS) signal is inconsistent across samples, but the analyte signal seems stable. What could be the cause?

This issue often points to a matrix effect that is disproportionately affecting the internal standard. Several factors could be at play:

  • Different Retention Times: Even a slight shift in retention time between Celecoxib and this compound can cause one to elute in a region of stronger ion suppression than the other.[2]

  • Concentration Differences: The concentration of the IS is constant, while the analyte concentration varies. If the matrix effect is concentration-dependent, the IS may not accurately track the analyte's response.

  • Source Contamination: In-source saturation or contamination from a particularly "dirty" sample can cause signal instability.

The primary troubleshooting step is to investigate the sample preparation method to remove more interfering matrix components.[1][6]

Q3: How can I quantitatively assess the degree of matrix effect in my assay?

The most common method is the Post-Extraction Addition experiment.[4] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (pure) solvent.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To account for the internal standard, the IS-Normalized Matrix Factor is often calculated to ensure the IS is effectively compensating for the effect.[7][8]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for Celecoxib analysis in plasma?

The goal of sample preparation is to remove matrix components, like proteins and phospholipids, while efficiently recovering the analyte.[1][6] The choice of technique depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): Fast and simple, but often results in the least clean extracts, leaving phospholipids that are major contributors to matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. A one-step LLE with methyl tert-butyl ether (MTBE) has been shown to be effective for Celecoxib.[9]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte, effectively removing interfering components.[6][10] SPE is highly recommended for minimizing matrix effects in Celecoxib bioanalysis.[7][8]

Troubleshooting Guide: Data & Protocols

Comparison of Sample Preparation Techniques

The following table summarizes typical performance data for different sample preparation methods used to reduce matrix effects in bioanalysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Process Efficiency (%)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)ModerateFast, simple, inexpensiveHigh residual matrix, prone to ion suppression[6]
Liquid-Liquid Extraction (LLE) 70 - 9085 - 105 (Minimal Effect)GoodGood cleanup, removes saltsMore labor-intensive, solvent use
Solid-Phase Extraction (SPE) > 9095 - 105 (Negligible Effect)HighExcellent cleanup, high recoveryHigher cost, requires method development[6]

Note: Values are representative and can vary based on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Quantifying Matrix Effects via Post-Extraction Addition

This protocol details the steps to calculate the Matrix Factor (MF) and Recovery.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike Celecoxib and this compound into the final reconstitution solvent.
  • Set B (Post-Extraction Spike): Extract a blank plasma sample. Spike Celecoxib and this compound into the final dried extract just before reconstitution.
  • Set C (Pre-Extraction Spike): Spike Celecoxib and this compound into a blank plasma sample before the extraction process begins.

2. Analyze Samples: Inject all three sets into the LC-MS/MS system.

3. Calculate Results:

  • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
  • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
  • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

A systematic assessment using these three sets provides a comprehensive view of method performance.[4]

Protocol 2: Example LC-MS/MS Method for Celecoxib

The following parameters provide a starting point for the analysis of Celecoxib. Optimization is recommended.

ParameterSetting
LC Column C18 or C8 (e.g., 50 x 4.0 mm, 3.0 µm)[8]
Mobile Phase A 10mM Ammonium Formate in Water (pH 3.0)[9]
Mobile Phase B Methanol[9]
Flow Rate 0.2 - 0.7 mL/min[9][11]
Injection Volume 10 - 20 µL[10][12]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[13]
MRM Transitions Celecoxib: m/z 380.0 → 315.9 (Negative Mode)[7][13] this compound: m/z 387.0 → 323.0 (Negative Mode)[7][13]

Note: Negative ionization mode has been shown to be effective for Celecoxib.[7][8][13] Some methods also use positive mode.[12]

Visual Workflow and Pathway Diagrams

Troubleshooting Workflow for Matrix Effects

This diagram outlines a logical sequence for identifying and resolving issues related to matrix effects in your this compound assay.

A Inaccurate or Imprecise Results (Celecoxib/Celecoxib-d7) B Investigate Matrix Effect A->B Potential Cause J Check IS Response and Purity A->J Other Cause C Perform Post-Extraction Addition Experiment B->C First Step D Is Matrix Effect > 15%? C->D E Optimize Sample Preparation D->E Yes I Assay Performance Acceptable D->I No F Consider LLE or SPE over Protein Precipitation E->F Action G Modify Chromatography E->G Alternative K Dilute Sample if Concentration Allows E->K Simple Fix F->I Re-evaluate H Adjust Gradient to Separate Analyte from Suppression Zone G->H Action H->I Re-evaluate K->I Re-evaluate

A logical workflow for troubleshooting matrix effects.
Solid-Phase Extraction (SPE) Workflow

This diagram illustrates a typical workflow for Solid-Phase Extraction, a highly effective method for cleaning up biological samples prior to LC-MS/MS analysis.

cluster_0 SPE Protocol start Start: Plasma Sample + IS pretreat 1. Pre-treatment (e.g., Acidification) start->pretreat condition 2. Condition Cartridge (Methanol, Water) pretreat->condition load 3. Load Sample condition->load wash 4. Wash Cartridge (Remove Polar Interferences) load->wash elute 5. Elute Analytes (Celecoxib + IS) wash->elute dry 6. Evaporate Eluate elute->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

A typical workflow for Solid-Phase Extraction (SPE).
Supplementary Information: Celecoxib Mechanism of Action

Celecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID).[14] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15][16] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17][18] Unlike non-selective NSAIDs, Celecoxib spares the COX-1 enzyme, which is involved in protecting the stomach lining, thus reducing the risk of gastrointestinal side effects.[18]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Pain & Inflammation) COX2->PGs Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib selectively inhibits the COX-2 enzyme pathway.

References

Technical Support Center: Optimizing Celecoxib-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization and use of Celecoxib-d7 as an internal standard (IS) in quantitative bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for robust and reliable analytical method development.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard like this compound necessary for my Celecoxib quantification?

An internal standard is crucial for accurate and precise quantification in LC-MS/MS analysis. It is a compound with a chemical structure very similar to the analyte (in this case, Celecoxib) that is added at a constant, known concentration to all samples, including calibrators and quality controls (QCs).[1][2] this compound, being a stable isotope-labeled version of Celecoxib, is an ideal internal standard because it co-elutes with Celecoxib and experiences similar effects of sample preparation, chromatography, and ionization.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, you can correct for variability that might occur during the analytical process, such as:

  • Inconsistencies in sample extraction and recovery.

  • Variations in injection volume.

  • Matrix effects (ion suppression or enhancement).[4]

  • Fluctuations in instrument response.

Q2: What is the ideal concentration for my this compound internal standard?

There is no single universal concentration for this compound. The optimal concentration depends on the specific analytical method, the expected concentration range of Celecoxib in your samples, and the sensitivity of your mass spectrometer. However, a general best practice is to choose a concentration that results in a signal intensity that is:

  • Similar to the analyte's response at the midpoint of the calibration curve. This ensures a consistent and reliable response ratio across the entire quantification range.

  • Within the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of Celecoxib. [4]

  • Sufficiently above the limit of detection (LOD) to ensure a reproducible and stable signal.

Q3: What are the acceptance criteria for internal standard response variability?

According to the FDA's guidance, you should pre-define the acceptance criteria for internal standard response variability in your Standard Operating Procedures (SOPs). While there isn't a strict universal value, a common industry practice is to consider the internal standard response acceptable if it is within ±50% of the average response of the calibrators and QCs in the same analytical run. Any samples with an internal standard response outside this window may require further investigation and potential reanalysis.[5][6] The variability of the IS response in the unknown samples should be similar to that observed in the calibrators and QCs.

Q4: What should I do if I observe significant variability in my this compound signal?

Significant variability in the internal standard signal can compromise the accuracy of your results. The first step is to identify the pattern of the variability (e.g., random, trending downwards, or consistently high/low in certain samples). Based on the pattern, you can investigate potential root causes. Refer to the troubleshooting guide below for specific scenarios and solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing the internal standard solutions.

  • Prepare a 1 mg/mL Primary Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve it in a high-purity solvent (e.g., methanol or acetonitrile) to achieve a final concentration of 1 mg/mL.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

  • Prepare an Intermediate Stock Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the primary stock solution with the same solvent to obtain an intermediate stock solution.

  • Prepare the Working Solution:

    • Dilute the intermediate stock solution to the desired final concentration for spiking into your samples. The final concentration will be determined during the optimization experiment (see Protocol 2).

Protocol 2: Optimization of this compound Working Concentration

This experiment is designed to determine the most appropriate concentration of the this compound internal standard for your assay.

  • Prepare a Set of Celecoxib Calibration Standards:

    • Prepare a series of calibration standards of Celecoxib in the relevant biological matrix (e.g., plasma, urine) covering your expected analytical range.

  • Prepare Several Concentrations of this compound Working Solutions:

    • Prepare three to five different concentrations of the this compound working solution (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, 500 ng/mL).

  • Spike and Process Samples:

    • For each this compound concentration, take a set of your Celecoxib calibration standards and a blank matrix sample.

    • Add a fixed volume of the respective this compound working solution to each sample.

    • Process the samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • Analyze the Samples via LC-MS/MS:

    • Inject the processed samples into the LC-MS/MS system.

    • Monitor the signal response (peak area) for both Celecoxib and this compound.

  • Evaluate the Data:

    • Assess the signal intensity of this compound: The peak area should be consistent and well above the noise level across all samples.

    • Check for linearity of the calibration curve: For each this compound concentration, plot the peak area ratio (Celecoxib area / this compound area) against the Celecoxib concentration. The resulting calibration curve should have a correlation coefficient (r²) ≥ 0.99.

    • Select the optimal concentration: Choose the this compound concentration that provides a stable signal and the best linearity for the Celecoxib calibration curve. Ideally, the peak area of the IS should be comparable to the analyte's peak area at the mid-point of the calibration range.

Data Presentation

Table 1: Example of this compound Concentration Optimization Data

This compound Concentration (ng/mL)Average IS Peak Area%CV of IS Peak AreaCalibration Curve r²
1050,00015.2%0.991
50250,0008.5%0.998
100510,0005.1%0.999
2001,050,0004.8%0.999
5002,600,0004.5%0.997

In this example, 100 ng/mL would be a suitable choice as it provides a strong, stable signal with excellent linearity for the analyte.

Table 2: Typical LC-MS/MS Parameters for Celecoxib and this compound

ParameterCelecoxibThis compound (Internal Standard)
Precursor Ion (m/z) 380.0387.0
Product Ion (m/z) 315.9323.0
Ionization Mode NegativeNegative

(Note: These values may need to be optimized for your specific instrument.)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No IS Signal - Incorrect preparation of the IS working solution.- Pipetting error during sample preparation.- Instrument sensitivity issue.- Verify the concentration and integrity of the IS solutions.- Check pipettes for accuracy.- Perform an instrument performance check and tune the mass spectrometer.
High IS Signal - Error in IS working solution concentration.- Cross-talk from the analyte signal.- Remake the IS working solution.- Check for isotopic impurities in the Celecoxib standard that might contribute to the this compound signal.
Inconsistent IS Signal Across the Batch - Inconsistent sample preparation (e.g., variable extraction recovery).- Matrix effects varying between samples.- Inconsistent injection volumes.- Instrument instability.- Review and optimize the sample preparation procedure for consistency.- Evaluate for matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix.- Check the autosampler for proper functioning.- Equilibrate the LC-MS/MS system before running the batch.
Downward Trend in IS Signal - Deterioration of the IS in the working solution over time.- Gradual buildup of contaminants in the ion source or column.- Prepare fresh IS working solution more frequently.- Clean the ion source and check the column performance.
IS Signal Suppressed in Unknown Samples Compared to Calibrators - Significant matrix effect in the unknown samples.- Dilute the affected samples with the blank matrix and re-inject.- Further optimize the chromatographic separation to separate the IS from interfering matrix components.

Visualizations

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_sample_proc 2. Sample Processing cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation prep_is Prepare this compound Working Solutions (Multiple Concentrations) spike Spike Calibrants with This compound Solutions prep_is->spike prep_cal Prepare Celecoxib Calibration Standards prep_cal->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis extract->lcms eval_signal Assess IS Signal Intensity & Stability lcms->eval_signal eval_lin Evaluate Calibration Curve Linearity (r²) lcms->eval_lin select_conc Select Optimal IS Concentration eval_signal->select_conc eval_lin->select_conc

Caption: Workflow for Optimizing this compound Internal Standard Concentration.

Troubleshooting_Logic start Inconsistent IS Response Observed pattern Identify Pattern of Variability start->pattern random Random Fluctuation pattern->random Random trend Downward/Upward Trend pattern->trend Systematic Trend matrix Different in Samples vs. Stds/QCs pattern->matrix Matrix-Related sol_random Check Pipetting Check Sample Prep Consistency Check Instrument Stability random->sol_random sol_trend Check IS Solution Stability Clean Ion Source Check for Column Degradation trend->sol_trend sol_matrix Investigate Matrix Effects Optimize Chromatography Dilute and Re-inject Samples matrix->sol_matrix

Caption: Decision tree for troubleshooting inconsistent internal standard response.

References

Technical Support Center: Overcoming Poor Peak Shape in Celecoxib-d7 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common chromatographic issues encountered during the analysis of Celecoxib-d7. By understanding the fundamental causes of poor peak shape and applying systematic troubleshooting protocols, you can enhance the accuracy, resolution, and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape issue.[1][2] For this compound, this can be attributed to several factors:

  • Secondary Silanol Interactions: Although Celecoxib is a weak acid, residual, ionized silanol groups (Si-O⁻) on the surface of silica-based columns can cause secondary polar interactions, leading to tailing.[2][3]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing tailing.[2][4][5] A classic symptom is a peak that looks like a right-triangle and whose retention time decreases as sample load increases.[5]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the column bed (e.g., a void at the inlet) can create alternative pathways for the analyte, resulting in tailing.[2][6] A partially blocked column frit is a very common cause.[5]

  • Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization of residual silanols, exacerbating secondary interactions.[1][7]

Q2: My this compound peak is fronting. What's the cause?

Peak fronting, where the peak's leading edge is sloped, is less common than tailing but indicates specific problems.[1]

  • Column Overload: Similar to tailing, overloading the column can also manifest as peak fronting.[4]

  • Poor Sample Solubility: Celecoxib is poorly soluble in water. If the sample is dissolved in a solvent where it has low solubility, it can precipitate at the head of the column, leading to fronting as it slowly redissolves.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and can lead to fronting or broadened peaks.[6][8]

Q3: I'm seeing split peaks for this compound. How do I fix this?

Split peaks suggest that the analyte band is being disturbed as it enters or travels through the column.[1][4]

  • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system can clog the inlet frit of the column, causing the sample flow to be unevenly distributed onto the stationary phase.[5][9] This is a primary suspect if all peaks in the chromatogram are split.[9]

  • Column Void: A void or channel in the packed bed at the column's inlet can cause the sample to travel through different paths, resulting in a split or distorted peak.[3][7][10] This can happen if the column is dropped or subjected to sudden pressure changes.[3]

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample dissolved in a solvent that is immiscible with or much stronger than the mobile phase can cause the sample to band improperly on the column, leading to splitting.[6]

Q4: How does mobile phase pH affect the peak shape of this compound?

While Celecoxib itself is a weak acid with a high pKa (~11.1), the mobile phase pH primarily affects the stationary phase. Silica-based columns have acidic silanol groups (pKa ~3.5-4.5).

  • At low pH (<3): Most silanol groups are protonated (Si-OH) and neutral, minimizing unwanted ionic interactions and often leading to improved peak shape for basic compounds.[7] For Celecoxib, acidic conditions can help produce symmetrical peaks.[11][12] One study found that a mobile phase with a pH below 3 resulted in poor peak shape and long retention times, optimizing at pH 4.5.[13]

  • At mid-range pH (4-7): A significant portion of silanol groups are deprotonated and negatively charged (Si-O⁻), increasing the chance of secondary interactions that cause peak tailing.[3]

  • At high pH (>8): While this would fully ionize the silanols, traditional silica columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH operation.

Q5: What mobile phase additives can improve my peak shape?

Additives are used to control pH and minimize secondary interactions.[14][15]

  • Acids (Formic Acid, Acetic Acid): Adding a small amount (e.g., 0.1%) of an acid is a common strategy to lower the mobile phase pH, suppress silanol ionization, and improve peak shape.[15] Using 0.01% formic acid in the mobile phase has been shown to produce symmetrical peaks for Celecoxib.[11][12]

  • Buffers (Ammonium Acetate, Ammonium Formate, Phosphate): Buffers maintain a constant pH, which is crucial for reproducible chromatography.[14] Increasing buffer concentration can help mask residual silanol interactions and reduce tailing.[2][16] A phosphate buffer at pH 3.0 has been successfully used in a Celecoxib assay.[17]

  • Bases (Triethylamine - TEA): While typically used for basic analytes, a small amount of a basic additive like TEA can act as a silanol-masking agent, binding to active sites and preventing them from interacting with the analyte.

Q6: Which type of HPLC column is best for this compound analysis?

The choice of column is critical for achieving good peak shape.

  • End-Capped C18 Columns: A high-quality, fully end-capped C18 column is the standard choice. End-capping chemically converts most of the residual silanol groups, creating a more inert and hydrophobic surface that reduces tailing.[2]

  • High Purity Silica Columns: Modern columns are made with high-purity silica, which has a lower concentration of acidic silanol groups and metal contaminants, leading to better peak shapes.

  • Alternative Stationary Phases: If tailing persists on a C18 column, consider a phenyl or polar-embedded phase column. In one study, a chiral stationary phase used in reversed-phase mode provided the best selectivity and separation for Celecoxib and its impurities.[18]

Q7: Could my sample preparation be causing poor peak shape?

Yes, the sample itself is a common source of problems.

  • Sample Solvent: Always try to dissolve your sample in the mobile phase. If that's not possible due to solubility constraints, use a solvent that is weaker than or as close in strength to the mobile phase as possible.[8] Dissolving this compound in a high percentage of a strong organic solvent like pure acetonitrile when the mobile phase is weak can cause significant peak distortion.[8]

  • Sample Concentration: If you suspect column overload, dilute the sample by a factor of 10 and reinject. If the peak shape improves and the retention time increases slightly, you have confirmed overload.[2][5]

Q8: How do I know if my HPLC system hardware is the problem?

If all peaks in your chromatogram (not just this compound) show similar distortion, the issue is likely related to the system hardware "upstream" of the column.

  • Extra-Column Volume (Dead Volume): This refers to any empty space in the flow path outside of the column, such as in overly long or wide-diameter connection tubing, or poorly made fittings.[6] This causes band broadening and can contribute to tailing.

  • Injector Issues: A worn rotor seal in the injector can cause sample carryover and peak tailing.

  • Detector Flow Cell: A contaminated detector cell can also lead to broad or tailing peaks.

Data & Protocols

Table 1: Physicochemical Properties of Celecoxib
PropertyValueSignificance for Chromatography
Chemical Class Sulfonamide, Weak AcidThe acidic sulfonamide group dictates its ionization behavior.
pKa ~11.1Celecoxib is neutral over a wide pH range (2-9). Peak shape issues are more likely related to stationary phase interactions than analyte ionization.
LogP ~3.5Indicates high hydrophobicity, suitable for reversed-phase chromatography.
Aqueous Solubility Very LowSample solvent must be chosen carefully to ensure complete dissolution and avoid precipitation on the column.

Sources: Celecoxib is a weak acid with a pKa of approximately 11.1.

Troubleshooting Guide 1: Systematic Protocol for Diagnosing Peak Tailing

This protocol provides a logical workflow to identify the root cause of peak tailing.

Step 1: Check for System-Wide vs. Analyte-Specific Tailing

  • Procedure: Inject a well-behaved, neutral standard compound.

  • Analysis:

    • If the standard compound also tails, the problem is likely mechanical or system-related (Go to Step 2). This includes issues like a column void or a blocked frit.[5]

    • If the standard compound has a good peak shape, but this compound tails, the issue is chemical and related to specific interactions (Go to Step 3).[19]

Step 2: Investigate Mechanical and System Issues

  • Procedure A (Check for Column Void/Blockage): Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate for 20-30 column volumes. Re-install the column in the correct direction and test again.

    • Rationale: This can sometimes dislodge particulates from the inlet frit.[5] If this fails, the column may be irreversibly damaged.

  • Procedure B (Check for Extra-Column Volume): Inspect all tubing and connections between the injector and detector. Ensure tubing is of the narrowest possible internal diameter (e.g., 0.005") and that all fittings are properly seated to eliminate dead volume.

    • Rationale: Minimizing the flow path outside the column reduces opportunities for the peak to broaden.[6]

Step 3: Investigate Chemical and Method-Related Issues

  • Procedure A (Rule out Column Overload): Prepare a 1:10 and 1:100 dilution of your sample and inject them.

    • Analysis: If peak shape improves significantly with dilution, the original sample was overloading the column.[2][5] Adjust sample concentration accordingly.

  • Procedure B (Optimize Mobile Phase pH): Prepare a mobile phase containing 0.1% formic acid to lower the pH to < 3.0.

    • Analysis: If tailing is reduced, secondary interactions with ionized silanols were a likely cause.[11][12] This is a highly effective strategy.

  • Procedure C (Modify Sample Solvent): If the sample is not already dissolved in the mobile phase, re-prepare it by dissolving it directly in the starting mobile phase composition.

    • Analysis: If peak shape improves, a mismatch between the sample solvent and mobile phase was the culprit.[6][8]

Table 2: Common Mobile Phase Additives for Improving Peak Shape
AdditiveTypical ConcentrationMechanism of ActionBest For
Formic Acid 0.05 - 0.1%Lowers mobile phase pH, suppressing silanol ionization.[15] Volatile and MS-friendly.General purpose improvement of peak shape, especially for basic or sensitive compounds. Shown to be effective for Celecoxib.[11][12]
Acetic Acid 0.05 - 0.1%Lowers mobile phase pH. Less acidic than formic acid. Volatile and MS-friendly.Similar to formic acid, but provides a slightly higher pH for the same concentration.
Ammonium Acetate / Formate 5 - 20 mMActs as a buffer to maintain constant pH.[14] Increases ionic strength, which can help mask active sites.[16] MS-friendly.Methods requiring stable pH control for reproducibility. Recommended for a Celecoxib method at pH 4.5.[13]
Phosphate Buffer 10 - 50 mMProvides strong buffering capacity.HPLC-UV methods where a stable pH is critical and MS compatibility is not required. Used at pH 3.0 for a Celecoxib assay.[17]

Visualizations

Experimental and Logical Workflows

G Diagram 1: Systematic Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, or Split) q_all_peaks Are ALL peaks affected? start->q_all_peaks system_issue Likely System/Hardware Issue q_all_peaks->system_issue Yes method_issue Likely Chemical/Method Issue q_all_peaks->method_issue No check_frit 1. Check for Blocked Frit (Reverse & flush column) system_issue->check_frit check_void 2. Check for Column Void (Replace column if necessary) check_frit->check_void check_dead_volume 3. Check for Dead Volume (Inspect tubing & fittings) check_void->check_dead_volume q_overload 1. Test for Overload (Inject 1:10 dilution) method_issue->q_overload overload_yes Shape Improves: Reduce sample concentration q_overload->overload_yes Yes overload_no Shape Unchanged: Proceed to next step q_overload->overload_no No check_solvent 2. Check Sample Solvent (Dissolve sample in mobile phase) overload_no->check_solvent check_ph 3. Optimize Mobile Phase (Add 0.1% Formic Acid) check_solvent->check_ph

Caption: A step-by-step decision tree for diagnosing chromatographic problems.

G Diagram 2: Impact of Mobile Phase pH on Silanol Interactions cluster_low_ph Low pH (< 3) cluster_mid_ph Mid-Range pH (4-7) silica_low Silica Surface (Protonated Silanols, Si-OH) celecoxib_low This compound (Neutral) celecoxib_low->silica_low Good Peak Shape interaction_low Minimal Secondary Interaction (Ideal Hydrophobic Retention) silica_mid Silica Surface (Ionized Silanols, Si-O⁻) celecoxib_mid This compound (Neutral) celecoxib_mid->silica_mid Poor Peak Shape (Tailing) interaction_mid Potential Secondary Polar Interaction (Leads to Tailing)

Caption: Relationship between mobile phase pH, silica surface charge, and peak shape.

References

Technical Support Center: Troubleshooting Interference in the Celecoxib-d7 Mass Channel

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of Celecoxib, with a specific focus on interference in the Celecoxib-d7 internal standard mass channel.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LC-MS/MS assays?

A1: this compound is a deuterated analog of Celecoxib and is used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its primary role is to compensate for variability in sample preparation and matrix effects, ensuring accurate and precise quantification of Celecoxib in biological samples like plasma or blood.[1][2][3]

Q2: What are the typical precursor and product ions for Celecoxib and this compound?

A2: The selection of precursor and product ion transitions is critical for the selectivity of the LC-MS/MS method. Commonly used transitions are summarized in the table below. These can be operated in either positive or negative ionization mode, though negative mode is also frequently cited.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
CelecoxibPositive380.0315.9
This compoundPositive387.0323.0
CelecoxibNegative380.0316.0
This compoundNegative387.1323.1

Data compiled from multiple sources.[1][3][4]

Q3: What are the known metabolites of Celecoxib and could they interfere?

A3: Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9.[5] The main metabolic pathway involves the oxidation of the methyl group to form hydroxycelecoxib (M3), which is further oxidized to carboxycelecoxib (M2).[6] While these metabolites are not isobaric with this compound, it is crucial to achieve chromatographic separation to prevent any potential in-source fragmentation or matrix effects that could suppress or enhance the internal standard signal.[6] In rare cases, positional isomers of metabolites could theoretically be formed, but these have not been reported as direct interferences for this compound.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common sources of interference in the this compound mass channel.

Issue 1: Unexpected Peaks or High Background in the this compound Channel

Possible Cause 1: Endogenous Matrix Components

Biological samples such as plasma are complex matrices containing numerous endogenous compounds. It is possible for a component to be isobaric with this compound or one of its fragments, leading to interference.

  • Troubleshooting Steps:

    • Analyze Blank Matrix: Inject a blank plasma sample (from six different sources, if possible) that has not been spiked with this compound.[7] Observe the chromatogram for any peaks at the retention time of this compound.

    • Improve Chromatographic Separation: If an interfering peak is present, optimize the chromatographic method to separate it from the this compound peak. This can be achieved by:

      • Modifying the mobile phase gradient or composition.[3]

      • Changing the column chemistry (e.g., from C18 to C8 or a different stationary phase).[8]

      • Adjusting the column temperature.

    • Enhance Sample Preparation: Improve the selectivity of the sample extraction method. If using protein precipitation, consider switching to a more specific technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interfering components.[3]

Possible Cause 2: Co-eluting Metabolites

While the primary metabolites of Celecoxib are not isobaric with this compound, other metabolites or their in-source fragments could potentially interfere.

  • Troubleshooting Steps:

    • Review Metabolite Profile: Understand the known metabolic pathways of Celecoxib.[5][6]

    • Chromatographic Separation: As with endogenous components, ensure that the chromatographic method adequately separates all known metabolites from the internal standard. A UPLC system can provide higher resolution for better separation.[6]

Experimental Workflow for Diagnosing Interference

cluster_diagnosis Interference Diagnosis start Observe Unexpected Peak in IS Channel blank_matrix Analyze Blank Matrix Samples start->blank_matrix interference_present Interference Peak Present? blank_matrix->interference_present optimize_chroma Optimize Chromatographic Separation interference_present->optimize_chroma Yes no_interference No Endogenous Interference Detected interference_present->no_interference No enhance_extraction Enhance Sample Extraction (SPE/LLE) optimize_chroma->enhance_extraction re_evaluate Re-evaluate Blank Matrix enhance_extraction->re_evaluate re_evaluate->interference_present resolve_issue Issue Resolved no_interference->resolve_issue

Caption: A logical workflow for diagnosing and addressing interference in the internal standard channel.

Issue 2: Poor Peak Shape or Signal Suppression/Enhancement of this compound

Possible Cause 1: Matrix Effects

Matrix effects, caused by co-eluting compounds that affect the ionization efficiency of the analyte and internal standard, are a common issue in bioanalysis.[2] While this compound is designed to track and correct for these effects on Celecoxib, significant and variable suppression or enhancement of the internal standard itself can compromise data quality.

  • Troubleshooting Steps:

    • Quantify Matrix Effect: Perform a post-extraction addition experiment. Compare the peak area of this compound in a neat solution to its peak area when spiked into the extracted blank matrix. A significant difference indicates the presence of matrix effects.

    • Improve Chromatography: Ensure that the internal standard does not elute in a region of significant ion suppression. Adjusting the gradient to move the elution time can be effective.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

    • Change Ionization Source Settings: Optimize parameters such as spray voltage and gas flows to minimize matrix effects.

Experimental Protocol: Quantifying Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of this compound in the mobile phase at a known concentration.

    • Set B (Post-Extraction Spike): Extract six different blank plasma samples. Spike the extracted matrix with this compound to the same concentration as Set A.

    • Set C (Spiked Sample): Spike blank plasma with this compound and then perform the extraction.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • An MF of 1 indicates no matrix effect. An MF > 1 indicates ion enhancement, and an MF < 1 indicates ion suppression.

  • Calculate the IS-Normalized Matrix Factor:

    • This is typically done for the analyte (Celecoxib) by dividing its MF by the MF of the internal standard (this compound). An IS-normalized MF close to 1 suggests that the internal standard is effectively compensating for the matrix effect.[3]

Signaling Pathway for Matrix Effect Troubleshooting

cluster_matrix_effect Matrix Effect Troubleshooting start Poor IS Peak Shape or Signal Variability quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me me_present Significant Matrix Effect? quantify_me->me_present optimize_chroma Improve Chromatographic Separation me_present->optimize_chroma Yes no_me Matrix Effect Acceptable me_present->no_me No dilute_sample Dilute Sample optimize_chroma->dilute_sample optimize_source Optimize Ion Source Parameters dilute_sample->optimize_source re_quantify Re-Quantify Matrix Effect optimize_source->re_quantify re_quantify->me_present end Proceed with Analysis no_me->end

Caption: A decision-making diagram for troubleshooting matrix effects impacting the internal standard.

Summary of Key Experimental Parameters

The following table summarizes typical parameters for a validated LC-MS/MS method for Celecoxib analysis. These can serve as a starting point for method development and troubleshooting.

ParameterDetailsReference
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[3][6]
Chromatographic Column C8 or C18 (e.g., ACE C8, Zorbax SB-C18)[2][3]
Mobile Phase Acetonitrile and water/ammonium acetate with a gradient elution[3]
Internal Standard This compound[1][3]
Ionization Mode ESI Positive or Negative[1][3]
Detection Multiple Reaction Monitoring (MRM)[6]

By following these structured troubleshooting guides and understanding the potential sources of interference, researchers can effectively diagnose and resolve issues in the this compound mass channel, leading to more robust and reliable bioanalytical data.

References

Celecoxib-d7 stability under different storage and extraction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Celecoxib-d7. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store solid this compound powder?

A: For long-term stability, this compound powder should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Storage at 4°C is also possible for shorter periods, with an expected stability of up to two years.[2]

Q2: What is the best way to prepare and store stock solutions of this compound?

A: It is recommended to prepare stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol, where this compound exhibits high solubility.[1][2] Once prepared, aliquot the stock solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for maximum stability of up to 6 months.[2] For shorter-term storage, -20°C is acceptable for up to 1 month.[2]

Q3: I need to use an aqueous buffer for my experiment. How stable is this compound in aqueous solutions?

A: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, first dissolve the compound in ethanol and then dilute it with the aqueous buffer of your choice. It is strongly recommended to use these aqueous solutions on the same day they are prepared, as storage for more than one day is not advised due to potential stability issues.[3]

Q4: My this compound solution has been at room temperature for 24 hours. Is it still viable?

A: Studies on celecoxib in processed biological matrices (plasma and tissue homogenates) have shown it to be stable for at least 24 hours at room temperature.[4] While this suggests good short-term stability, it is always best practice to minimize the time stock solutions are kept at room temperature and return them to appropriate cold storage as soon as possible.

Q5: I'm seeing unexpected peaks in my LC-MS chromatogram. What could be the cause?

A: Unexpected peaks could arise from several sources:

  • Degradation: Although generally stable, degradation can occur under harsh conditions. Forced degradation studies on non-deuterated celecoxib showed it is relatively stable under acidic and alkaline conditions but can degrade under oxidative stress (a 22% degradation was observed after 817 hours at 23°C).[5][6] Ensure your sample processing and storage minimizes exposure to strong oxidizing agents.

  • Contamination: Contamination can occur from solvents, glassware, or during the extraction process. Ensure high-purity solvents and clean equipment are used.

  • Metabolites: If analyzing in vivo samples, the peaks could be metabolites of celecoxib. The deuterated standard is designed to be metabolically more stable, but some biotransformation is always possible.[7]

Q6: What are the best practices for extracting this compound from biological matrices like plasma?

A: A common and effective method is liquid-liquid extraction.[8] A general protocol involves protein precipitation followed by extraction with a suitable organic solvent. For robust and reproducible results, it is crucial to optimize the extraction solvent and pH conditions for your specific matrix. Using an internal standard (other than this compound if it's your analyte) is also highly recommended to account for extraction variability.

Q7: Is this compound sensitive to light?

A: While some derivatives of celecoxib have been found to be sensitive to UV light[9], general best practice for any analytical standard is to minimize light exposure. Storing solutions in amber vials or protecting them from direct light is a recommended precautionary measure.[5][10]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormatStorage TemperatureReported StabilitySource(s)
Solid Powder -20°C≥ 4 years[1]
-20°C3 years[2]
4°C2 years[2]
In Solvent (e.g., DMSO, Ethanol) -80°C6 months[2]
-20°C1 month[2]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
DMSO ≥ 76 mg/mL[1][2]
Ethanol ≥ 33 mg/mL[1][2]
Aqueous Buffer (e.g., PBS, pH 7.2) Sparingly soluble (~0.2 mg/mL in 1:4 Ethanol:PBS)[3]

Note: As this compound is a deuterated analog of Celecoxib, its solubility is expected to be nearly identical to the parent compound.

Table 3: Stability of Celecoxib Under Forced Degradation Conditions

Data from studies on non-deuterated Celecoxib, serving as a proxy for this compound stability.

ConditionTemperatureDurationDegradationSource(s)
Acidic (pH 1.14) 40°C817 hours~3%[5][6]
Alkaline (pH 13.36) 40°C817 hours~3%[5][6]
Oxidative 23°C817 hours~22%[5][6]
In River Water (Sunlight) Room Temp36 weeks~3%[11]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

  • Materials: this compound powder, high-purity DMSO, appropriate personal protective equipment (PPE), analytical balance, volumetric flask, and amber vials.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the desired amount of this compound powder (e.g., 1 mg) using an analytical balance. c. Transfer the powder to a clean volumetric flask of the appropriate size (e.g., 1 mL). d. Add a small amount of DMSO to dissolve the powder completely, gently vortexing if necessary. e. Once dissolved, add DMSO to the final volume mark on the flask. f. Mix the solution thoroughly. g. Aliquot the stock solution into single-use amber vials.

  • Storage: Store the aliquots at -80°C for up to 6 months.[2]

Protocol 2: General Liquid-Liquid Extraction of this compound from Plasma

  • Materials: Plasma sample, internal standard (IS) solution, protein precipitation agent (e.g., acetonitrile), extraction solvent (e.g., ethyl acetate), vortex mixer, centrifuge, evaporation system (e.g., nitrogen stream), and reconstitution solvent (mobile phase).

  • Procedure: a. To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard. b. Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a new clean tube. e. Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes. f. Carefully transfer the upper organic layer to a new tube. g. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.

Visual Guides & Workflows

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_result Result start Start: Plasma Sample add_is Add Internal Standard (IS) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) transfer_supernatant->lle centrifuge2 Centrifuge lle->centrifuge2 transfer_organic Transfer Organic Layer centrifuge2->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Quantification analysis->data

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_tree cluster_extraction Extraction Issues cluster_stability Stability Issues cluster_instrument Instrumental Issues start Issue: Low Analyte Recovery ph_check Is extraction pH optimal? start->ph_check solvent_check Is extraction solvent appropriate? start->solvent_check vortex_check Sufficient mixing/vortex time? start->vortex_check storage_check Stock/Sample stored correctly? start->storage_check ft_check Multiple freeze-thaw cycles? start->ft_check degradation_check Exposure to light/oxidants? start->degradation_check ms_tune MS parameters optimized? start->ms_tune lc_column LC column integrity okay? start->lc_column

Caption: Troubleshooting decision tree for low this compound recovery.

metabolism_pathway celecoxib Celecoxib / this compound cyp2c9 CYP2C9 (Primary Pathway) celecoxib->cyp2c9 Methyl Hydroxylation (Rate-limiting step slowed by D7) hydroxy Hydroxycelecoxib adh ADH1/ADH2 hydroxy->adh Oxidation carboxy Carboxycelecoxib ugt UGTs carboxy->ugt Conjugation glucuronide Glucuronide Conjugate (Inactive Metabolite) cyp2c9->hydroxy adh->carboxy ugt->glucuronide

References

Technical Support Center: Method Refinement for Celecoxib Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for the quantitative analysis of celecoxib using a deuterated internal standard (IS), typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like Celecoxib-D7 for celecoxib analysis?

A1: Using a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] Deuterated standards are chemically and physically almost identical to the analyte (celecoxib).[1] This similarity ensures they behave alike during sample preparation, chromatography, and ionization, which helps to accurately compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2][3] This leads to improved precision and accuracy in the quantification of celecoxib.[2]

Q2: What are the typical mass transitions (MRM) for celecoxib and its deuterated standard?

A2: The precursor to product ion transitions for celecoxib and this compound are crucial for their selective detection in complex matrices like plasma. Commonly used transitions are:

  • Celecoxib: m/z 380.0 → 315.9 (negative ionization mode)[4][5]

  • This compound: m/z 387.0 → 323.0 (negative ionization mode)[4][5]

It is always recommended to optimize these transitions on your specific mass spectrometer for maximum sensitivity.

Q3: Can the use of a deuterated standard introduce any analytical issues?

A3: While highly effective, deuterated standards can sometimes present challenges. A common issue is a slight chromatographic shift where the deuterated standard elutes slightly earlier than the non-deuterated analyte.[6][7] This can be problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement at their respective retention times.[8] It's also important to ensure the isotopic purity of the deuterated standard to avoid any contribution to the analyte's signal.

Q4: What are the key validation parameters to assess when developing a method for celecoxib analysis?

A4: Method validation should be performed according to guidelines such as those from the ICH.[9] Key parameters to evaluate include:

  • Specificity: The ability to detect and quantify celecoxib without interference from other components in the sample matrix.[10]

  • Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.[9][11]

  • Accuracy and Precision: How close the measured values are to the true values and the degree of scatter between a series of measurements, respectively.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of celecoxib that can be reliably detected and quantified.[4][9]

  • Recovery: The efficiency of the extraction process.[11]

  • Matrix Effect: The influence of sample components on the ionization of celecoxib and its internal standard.[4][12]

  • Stability: The stability of celecoxib in the biological matrix under different storage and processing conditions.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH. For celecoxib, a slightly acidic mobile phase can improve peak shape. - Use a guard column and/or flush the analytical column. - Reduce the injection volume or dilute the sample.
High Variability in Results (Poor Precision) - Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). - Fluctuation in instrument performance. - Uncorrected matrix effects.- Ensure consistent and precise execution of the sample preparation protocol.[2] - Perform system suitability tests before each analytical run. - Ensure the deuterated internal standard co-elutes with celecoxib to effectively compensate for matrix effects.[2]
Inaccurate Results (Poor Accuracy) - Incorrect preparation of calibration standards. - Degradation of celecoxib or the internal standard. - Non-linearity of the calibration curve.- Prepare fresh calibration standards and verify their concentrations. - Investigate the stability of stock solutions and samples under the storage conditions used. - Use a weighted linear regression for the calibration curve, especially if the concentration range is wide.[10]
Low Signal Intensity or No Peak Detected - Low extraction recovery. - Severe ion suppression. - Instrument sensitivity issues (e.g., dirty ion source).- Optimize the sample extraction procedure (e.g., try different extraction solvents or solid-phase extraction cartridges).[4][13] - Adjust chromatographic conditions to separate celecoxib from interfering matrix components. - Clean the mass spectrometer's ion source and perform a system check.
Internal Standard and Analyte Do Not Co-elute - Isotopic effect of deuterium.- This is a known phenomenon with deuterated standards.[6] If the shift is minimal and does not impact quantification (i.e., they experience the same matrix effect), it may be acceptable. Otherwise, a different chromatographic method may need to be developed.

Data Presentation

Table 1: Typical LC-MS/MS Method Parameters for Celecoxib Analysis

ParameterTypical Value/Condition
LC Column C8 or C18 (e.g., ACE C8-300, 50 x 4.0 mm, 3.0 µm)[4]
Mobile Phase Methanol and an aqueous buffer (e.g., 1.0 mmol ammonium acetate) in a ratio of approximately 80:20 (v/v)[4]
Flow Rate 0.2 - 0.7 mL/min[9][13]
Ionization Mode Negative Electrospray Ionization (ESI-)[4]
MRM Transition (Celecoxib) m/z 380.0 → 315.9[4][5]
MRM Transition (this compound) m/z 387.0 → 323.0[4][5]

Table 2: Example of Method Validation Performance Data

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity Range Correlation coefficient (r²) > 0.9910 - 4000 ng/mL with r² > 0.999[4]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 1010 ng/mL[4][13]
Intra- and Inter-batch Precision (%CV) < 15%< 7.2%[4]
Accuracy (% Bias) Within ±15%97.24% to 109.94%[14]
Mean Recovery Consistent and reproducible~85.5%[4]
Matrix Effect (IS-normalized) CV < 15%0.99 - 1.03[4]

Experimental Protocols

1. Preparation of Stock and Standard Solutions

  • Stock Solutions: Prepare individual stock solutions of celecoxib and this compound (internal standard) in a suitable organic solvent like methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the celecoxib stock solution with the diluent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the diluent. This solution will be added to all samples, including calibration standards and quality controls.

2. Sample Preparation (from Plasma)

This protocol outlines a common solid-phase extraction (SPE) procedure.[4]

  • Pipette a known volume of plasma (e.g., 300 µL) into a clean tube.

  • Add a fixed volume of the internal standard spiking solution to each sample.

  • Vortex mix the samples.

  • Condition an SPE cartridge (e.g., Strata-X) with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute celecoxib and the internal standard with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Mandatory Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Celecoxib Analysis cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Celecoxib & this compound) standards Create Calibration Standards stock->standards is_spike Prepare IS Spiking Solution stock->is_spike calibration Calibration Curve Generation standards->calibration add_is Spike with Internal Standard (this compound) is_spike->add_is plasma_sample Plasma Sample Collection plasma_sample->add_is extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evap Evaporation & Reconstitution extraction->evap injection Inject Sample evap->injection separation Chromatographic Separation (LC) injection->separation detection Mass Spectrometric Detection (MS/MS) separation->detection integration Peak Integration detection->integration integration->calibration quantification Quantification of Celecoxib calibration->quantification

Caption: General Experimental Workflow for Celecoxib Analysis.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Common LC-MS/MS Issues rect_node rect_node start Problem Observed? q_precision Poor Precision? start->q_precision q_accuracy Poor Accuracy? start->q_accuracy q_peak_shape Poor Peak Shape? start->q_peak_shape q_intensity Low Signal Intensity? start->q_intensity a_precision Check Sample Prep Consistency Verify Instrument Stability Ensure Analyte/IS Co-elution q_precision->a_precision Yes a_accuracy Verify Standard Concentrations Check for Analyte Degradation Use Weighted Regression q_accuracy->a_accuracy Yes a_peak_shape Optimize Mobile Phase pH Check/Replace Column Adjust Injection Volume q_peak_shape->a_peak_shape Yes a_intensity Optimize Extraction Method Adjust Chromatography for Matrix Clean Ion Source q_intensity->a_intensity Yes

Caption: Troubleshooting Logic for Common LC-MS/MS Issues.

References

Impact of anticoagulant choice on Celecoxib-d7 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Celecoxib-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable quantification of this compound in plasma samples. A critical and often overlooked aspect of bioanalytical method development is the choice of anticoagulant used during blood collection. This guide will focus on the impact of anticoagulant selection on your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of anticoagulant important for the quantification of this compound?

The choice of anticoagulant is a critical pre-analytical variable that can significantly impact the accuracy and precision of this compound quantification. Regulatory agencies and the bioanalytical community consider plasma collected with different anticoagulants to be distinct biological matrices.[1][2] Consequently, a bioanalytical method validated for plasma with one anticoagulant (e.g., K2EDTA) may not be directly applicable to plasma collected with another (e.g., heparin or citrate) without further validation.[2][3]

Q2: What are the potential effects of different anticoagulants on LC-MS/MS analysis of this compound?

Different anticoagulants can influence the quantification of this compound through several mechanisms:

  • Matrix Effects: Anticoagulants and their counter-ions can alter the overall composition of the plasma matrix, leading to ion suppression or enhancement during LC-MS/MS analysis. This can affect the signal intensity of both this compound and its internal standard, potentially leading to inaccurate results.[4][5]

  • Analyte Stability: The chemical properties of the anticoagulant can affect the pH of the plasma, which in turn may impact the stability of this compound during sample storage and processing.[6][7]

  • Extraction Efficiency: The interaction between the anticoagulant and this compound can influence its recovery during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[8]

  • Chelation Effects: Anticoagulants like EDTA are strong chelating agents.[9] While less likely to directly interact with this compound, they can alter the concentration of metal ions in the plasma, which could indirectly affect the analysis.

Q3: Which are the most common anticoagulants and what are their potential impacts?

The most commonly used anticoagulants in bioanalysis are EDTA, heparin, and citrate. Their potential impacts are summarized in the table below.

AnticoagulantMechanism of ActionPotential Impact on this compound QuantificationConsiderations
EDTA (Ethylenediaminetetraacetic acid) Chelates calcium ions (Ca2+) to prevent the coagulation cascade. Commonly used as K2EDTA or K3EDTA.Can cause ion suppression in LC-MS/MS. The counter-ion (K+) may also contribute to matrix effects.[8] Generally considered a good choice for many small molecule bioanalyses due to its strong anticoagulant properties and minimal interference with many enzymatic processes.The choice of counter-ion (K2 vs. K3) can lead to minor differences and should ideally be kept consistent.
Heparin Binds to and activates antithrombin III, which then inactivates thrombin and factor Xa. Commonly used as sodium or lithium heparin.Can cause significant ion suppression in LC-MS/MS.[4] Its polymeric nature can lead to non-specific binding of analytes and interferences. May inhibit PCR if DNA analysis is also planned.[10]Due to its potential for interference, heparin is often less preferred for LC-MS/MS-based quantification of small molecules unless specifically validated.
Sodium Citrate Binds to calcium ions (Ca2+), preventing their use in the coagulation cascade.The liquid form of the anticoagulant dilutes the blood sample (typically a 1:9 ratio), which must be corrected for in the final concentration calculation.[11] Can also contribute to matrix effects.Primarily used for coagulation assays. If used for pharmacokinetic studies, the dilution factor must be accurately accounted for.

Q4: When should I test for the effects of different anticoagulants?

It is crucial to consider the impact of anticoagulants during bioanalytical method development and validation. A partial validation should be performed whenever there is a change in the anticoagulant used for sample collection.[1][2][3] This is particularly important when:

  • Switching between different types of anticoagulants (e.g., from EDTA to heparin).

  • Analyzing samples from different clinical sites that may use different blood collection tubes.

  • Troubleshooting unexpected or inconsistent results in your study samples.

Q5: How can I minimize the impact of the anticoagulant on my results?

The most effective way to minimize the impact of the anticoagulant is to use a stable isotope-labeled internal standard (SIL-IS) like this compound for the quantification of celecoxib. A SIL-IS has nearly identical physicochemical properties to the analyte and will be similarly affected by matrix effects and variations in extraction recovery, thus providing more accurate and precise results.[1] However, even with a SIL-IS, it is still best practice to validate the method for the specific anticoagulant used in the study samples.

Troubleshooting Guide

If you are encountering issues such as poor accuracy, high variability, or unexpected results in your this compound quantification, the choice of anticoagulant could be a contributing factor. The following troubleshooting guide can help you diagnose and resolve such issues.

G A Start: Unexpected Results (Poor Accuracy, High Variability) B Was the bioanalytical method validated with the same anticoagulant as the study samples? A->B C Yes B->C Yes D No B->D No J Investigate the cause of failure: - Matrix effect evaluation - Analyte stability assessment - Extraction recovery comparison C->J Re-evaluate matrix effect E Perform a partial validation. Prepare QC samples in plasma with the study anticoagulant. Analyze and compare with original validation data. D->E F Are the partial validation results within acceptance criteria? E->F G Yes F->G Yes H No F->H No I Issue is likely not due to the anticoagulant. Investigate other potential causes: - Sample collection/handling errors - Instrument performance - Reagent stability G->I H->J K Optimize sample preparation method for the new anticoagulant matrix. J->K L Consider using a different anticoagulant for future sample collections, if feasible. J->L G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Obtain Blank Plasma (K2EDTA, Heparin, Citrate) B Spike with Celecoxib (Low, Mid, High QC) A->B C Prepare Replicates (n=5) B->C D Process Samples with Validated Method C->D E Analyze via LC-MS/MS D->E F Generate Calibration Curve (Standard Matrix) G Calculate QC Concentrations F->G H Determine Accuracy (% Bias) and Precision (% CV) G->H I Compare Against Acceptance Criteria (±15%) H->I

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Celecoxib Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug development and clinical pharmacology, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of the bioanalytical method validation for Celecoxib, a nonsteroidal anti-inflammatory drug, with a focus on the use of its deuterated stable isotope-labeled internal standard, Celecoxib-d7. This guide will objectively compare the performance of this compound with an alternative, a structural analog internal standard, supported by experimental data, to assist researchers in selecting the most robust and reliable method for their bioanalytical needs.

The Gold Standard: this compound as an Internal Standard

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The fundamental advantage of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest.[4][5] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][3][6]

Experimental Protocol: Bioanalytical Method Validation of Celecoxib with this compound

A typical experimental workflow for the validation of a bioanalytical method for Celecoxib in human plasma using this compound is outlined below. This protocol is a composite based on established methodologies and regulatory guidelines.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike_is Spike with this compound (IS) plasma->spike_is protein_precip Protein Precipitation (e.g., with Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio Calculate Peak Area Ratio (Celecoxib / this compound) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Fig. 1: Experimental workflow for Celecoxib bioanalysis.
Performance Data: Celecoxib with this compound

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Celecoxib in human plasma using this compound as the internal standard. The data is compiled from multiple sources to provide a representative overview.

Validation ParameterPerformance with this compoundAcceptance Criteria (FDA/ICH M10)
Linearity Range 5 - 4000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Accuracy 90 - 110%Within ±15% of nominal (±20% at LLOQ)
Precision (Intra-day) < 10% CV≤ 15% CV (≤ 20% at LLOQ)
Precision (Inter-day) < 10% CV≤ 15% CV (≤ 20% at LLOQ)
Recovery Consistent and reproducibleNot specified, but should be consistent
Matrix Effect Minimal to negligibleIS-normalized matrix factor within acceptable range

Data compiled from multiple sources demonstrating typical performance.

An Alternative Approach: Structural Analog Internal Standards

While SIL internal standards are preferred, they may not always be readily available or cost-effective. In such cases, a structural analog, a compound with a chemical structure similar to the analyte, can be used. For Celecoxib, compounds like SC-58125 (a celecoxib analogue with a fluoride-phenyl substitution) or even other drugs with similar chromatographic behavior have been utilized.

Performance Data: Celecoxib with a Structural Analog (SC-58125)

The table below presents validation data for a bioanalytical method for Celecoxib using the structural analog SC-58125 as the internal standard.

Validation ParameterPerformance with SC-58125Acceptance Criteria (FDA/ICH M10)
Linearity Range 5 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Accuracy Within acceptable limitsWithin ±15% of nominal (±20% at LLOQ)
Precision (Intra-day) Within acceptable limits≤ 15% CV (≤ 20% at LLOQ)
Precision (Inter-day) Within acceptable limits≤ 15% CV (≤ 20% at LLOQ)
Recovery May differ from analyteNot specified, but should be consistent
Matrix Effect Potential for differential effectsIS-normalized matrix factor within acceptable range

Data based on a bioequivalence study of Celecoxib capsules.[7]

Head-to-Head Comparison: this compound vs. Structural Analog

The primary differentiator between a deuterated internal standard and a structural analog lies in their ability to compensate for matrix effects. Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix, are a significant source of variability and inaccuracy in LC-MS/MS bioanalysis.[6][8]

G cluster_ideal Ideal Internal Standard Properties cluster_celecoxib_d7 This compound cluster_analog Structural Analog prop1 Identical Physicochemical Properties to Analyte cd7_prop1 Near-Identical prop1->cd7_prop1 analog_prop1 Similar but not Identical prop1->analog_prop1 prop2 Co-elution with Analyte cd7_prop2 Excellent Co-elution prop2->cd7_prop2 analog_prop2 Close but may differ prop2->analog_prop2 prop3 Similar Ionization Efficiency cd7_prop3 Highly Similar prop3->cd7_prop3 analog_prop3 Can Vary Significantly prop3->analog_prop3 prop4 Mass Difference for Detection cd7_prop4 Sufficient (7 Da) prop4->cd7_prop4 analog_prop4 Sufficient prop4->analog_prop4

Fig. 2: Comparison of internal standard properties.

As illustrated in Figure 2, this compound closely mirrors the properties of an ideal internal standard. Its near-identical chemical nature ensures that it experiences the same degree of ion suppression or enhancement as Celecoxib, leading to a more accurate and precise measurement. A structural analog, while similar, may have different retention times and ionization efficiencies, making it less effective at compensating for matrix effects.[1][9] This can lead to greater variability and potential bias in the results, especially when analyzing complex biological matrices from diverse patient populations.

Conclusion

The validation of a bioanalytical method is a critical step in drug development, ensuring the reliability of pharmacokinetic and toxicokinetic data. While both deuterated internal standards and structural analogs can be used for the quantification of Celecoxib, the experimental evidence and theoretical principles strongly favor the use of this compound. Its ability to effectively mitigate matrix effects results in a more robust, accurate, and precise method. For researchers and scientists seeking the highest quality data for regulatory submissions and critical decision-making, the investment in a stable isotope-labeled internal standard like this compound is well-justified and highly recommended.

References

Cross-Validation of Celecoxib Assays with Celecoxib-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of celecoxib in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Celecoxib-d7, is a widely accepted practice to ensure the reliability and robustness of bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of published LC-MS/MS assay methodologies for celecoxib that utilize this compound as an internal standard, presenting their key performance characteristics and experimental protocols.

The Role of this compound in Bioanalysis

This compound is a deuterated analog of celecoxib where seven hydrogen atoms are replaced by deuterium. Its chemical properties are nearly identical to those of celecoxib, causing it to co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass. This makes this compound an ideal internal standard as it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the assay.

Comparative Analysis of Validated LC-MS/MS Methods

The following tables summarize the validation parameters of different LC-MS/MS methods reported in the literature for the quantification of celecoxib in human plasma using this compound as the internal standard. This allows for a direct comparison of their performance.

Table 1: Linearity and Sensitivity of Celecoxib Assays

ParameterMethod 1Method 2
Linear Dynamic Range 10.0 - 4000 ng/mL[1]5 - 2000 ng/mL[2]
Correlation Coefficient (r²) > 0.99[1]> 0.999[2]
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL[1]5 ng/mL[2]
Limit of Detection (LOD) 2.50 ng/mL[1]Not Reported

Table 2: Accuracy and Precision of Celecoxib Assays

ParameterMethod 1Method 2
Intra-batch Precision (% CV) < 7.2%[1]0.8 - 7.6%[2]
Inter-batch Precision (% CV) < 7.2%[1]Not Reported
Accuracy (% Recovery) 85.5% (mean relative recovery)[1]Within ±15% of nominal values[2]

Table 3: Sample Preparation and Chromatographic Conditions

ParameterMethod 1Method 2
Biological Matrix Human Plasma[1]Human Plasma[2]
Sample Volume 300 µL[1]Not specified, implies plasma samples
Extraction Method Solid-Phase Extraction (SPE)[1]Protein Precipitation[2]
Chromatographic Column ACE C8-300 (50 × 4.0 mm, 3.0 µm)[1]Agilent ZORBAX XDB-C18 (2.1 × 50 mm, 5 µm)[2]
Mobile Phase Methanol:1.0 mmol Ammonium Acetate (80:20 v/v)[1]Acetonitrile:Water:Formic Acid (60:40:0.2)[2]
Flow Rate Not specified0.3 mL/min[2]
Internal Standard This compound[1]This compound (implied as IS)[2]

Table 4: Mass Spectrometry Parameters

ParameterMethod 1Method 2
Ionization Mode Negative Ionization[1]Not explicitly stated, but common for celecoxib
Precursor Ion (m/z) 380.0 (Celecoxib)[1][3]Not Reported
Product Ion (m/z) 315.9 (Celecoxib)[1][3]Not Reported
Precursor Ion (m/z) - IS 387.0 (this compound)[1][3]Not Reported
Product Ion (m/z) - IS 323.0 (this compound)[1][3]Not Reported

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison tables.

Method 1: LC-MS/MS Assay with Solid-Phase Extraction

Sample Preparation (Solid-Phase Extraction)

  • To 300 µL of human plasma, add the internal standard (this compound).

  • Load the sample onto a strata-X SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[1]

Chromatographic Conditions

  • Column: ACE C8-300 (50 × 4.0 mm, 3.0 µm)[1]

  • Mobile Phase: A mixture of methanol and 1.0 mmol ammonium acetate solution in a ratio of 80:20 (v/v)[1].

  • Injection Volume: Not specified.

Mass Spectrometry Conditions

  • Ionization: Negative electrospray ionization (ESI)[1].

  • Detection: Multiple Reaction Monitoring (MRM)[1].

  • Transitions:

    • Celecoxib: m/z 380.0 → 315.9[1][3]

    • This compound: m/z 387.0 → 323.0[1][3]

Method 2: LC-MS/MS Assay with Protein Precipitation

Sample Preparation (Protein Precipitation)

  • To a plasma sample, add the internal standard solution.

  • Add 500 µL of 100% acetonitrile to precipitate plasma proteins.

  • Vortex the mixture and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant and add 500 µL of water before analysis.[2]

Chromatographic Conditions

  • Column: Agilent ZORBAX XDB-C18, 2.1 × 50 mm, 5 µm particle size[2].

  • Mobile Phase: A mixture of acetonitrile, water, and formic acid (60/40/0.2)[2].

  • Flow Rate: 0.3 mL/min[2].

Mass Spectrometry Conditions

  • The specific precursor and product ion transitions for celecoxib and this compound were not detailed in the provided information but would be optimized for the specific instrument used.

Visualizing the Workflow and Rationale

The following diagrams illustrate the general experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (SPE or Protein Precipitation) add_is->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Celecoxib / this compound) peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification

Caption: General workflow for the bioanalysis of celecoxib using an internal standard.

logical_relationship cluster_variability Sources of Analytical Variability cluster_compensation Compensation Mechanism cluster_outcome Outcome sample_prep_var Sample Preparation Variability (e.g., extraction loss) is_behavior This compound behaves identically to Celecoxib sample_prep_var->is_behavior instrument_var Instrumental Variability (e.g., injection volume, ion suppression) instrument_var->is_behavior ratio Peak Area Ratio (Analyte/IS) remains constant is_behavior->ratio improved_accuracy Improved Accuracy ratio->improved_accuracy improved_precision Improved Precision ratio->improved_precision

Caption: Rationale for using this compound as an internal standard.

References

A Comparative Guide to Internal Standards for Celecoxib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of celecoxib, the selection of an appropriate internal standard (IS) is a critical step in ensuring method accuracy, precision, and robustness. An ideal internal standard should closely mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of Celecoxib-d7 and other commonly employed internal standards for celecoxib quantification, supported by experimental data and detailed methodologies from published studies.

The Gold Standard: Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), these standards are chemically identical to the analyte but have a different mass. This mass difference allows them to be distinguished by the mass spectrometer, while their identical physicochemical properties ensure they behave similarly during sample processing and ionization.

This compound: Performance Data

This compound is a deuterated analog of celecoxib and is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of celecoxib in biological matrices.

Experimental Data Summary

One study validated a selective, sensitive, and rapid LC-MS/MS assay for the determination of celecoxib in human plasma using this compound as the internal standard.[1] The key performance parameters are summarized below:

Performance MetricResult
Recovery 85.5%
Precision (% CV) <7.2% (Intra- and Inter-batch)
Matrix Effect IS-normalized matrix factor: 0.99-1.03
Linearity (ng/mL) 10.0 - 4000
Lower Limit of Quantification (LLOQ) 10.0 ng/mL

Experimental Protocol

The following protocol was used to generate the data above:[1]

  • Sample Preparation: Solid-phase extraction (SPE) was employed to extract celecoxib and this compound from 300 µL of human plasma.

  • Chromatography: Chromatographic separation was achieved on an ACE C8-300 (50 × 4.0 mm, 3.0 µm) column.

  • Mobile Phase: A mixture of methanol and 1.0 mmol ammonium acetate solution (80:20, v/v) was used as the mobile phase.

  • Detection: A mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM) was used for detection. The precursor to product ion transitions were m/z 380.0 → 315.9 for celecoxib and m/z 387.0 → 323.0 for this compound.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (300 µL) spe Solid-Phase Extraction (SPE) with Strata-X cartridges plasma->spe elution Elution spe->elution lc LC Separation (ACE C8-300 column) elution->lc ms MS/MS Detection (Negative Ionization, MRM) lc->ms quant Quantification of Celecoxib using this compound IS ms->quant

Caption: Workflow for celecoxib quantification using this compound IS.

Alternative Internal Standards for Celecoxib Analysis

While stable isotope-labeled internal standards are preferred, other compounds, including structural analogs and unrelated compounds with similar physicochemical properties, have also been used for celecoxib analysis. It is important to note that the following data is collated from different studies with varying experimental conditions, and therefore, a direct comparison of the numerical values may not be entirely objective.

Celecoxib-d4

Another deuterated analog, Celecoxib-d4, has been utilized as an internal standard.

Experimental Data Summary

A study employing Celecoxib-d4 reported the following validation parameters:[2]

Performance MetricResult
Precision (% CV) Not explicitly stated, but method validated as per FDA guidelines.
Accuracy (% RE) Not explicitly stated, but method validated as per FDA guidelines.
Linearity (ng/mL) 5 - 2000
Lower Limit of Quantification (LLOQ) Not explicitly stated.

Experimental Protocol

  • Sample Preparation: Details of the extraction method were not provided in the abstract.

  • Chromatography: LC/MS/MS method was used.

  • Detection: Mass spectrometer was used for detection.

Curcumin

Curcumin, a natural compound, has been used as an internal standard for celecoxib in preclinical studies.[3]

Experimental Data Summary

Performance MetricResult
Recovery 93.71 ± 8.58% (Plasma)
Precision (% CV) <14.9% (Overall)
Accuracy -14.9% to 13.2%
Linearity (µg/mL) 0.1 - 50
Lower Limit of Quantification (LLOQ) 0.1 µg/mL

Experimental Protocol

  • Sample Preparation: The extraction method involved protein precipitation.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Mobile Phase: Acetonitrile and 2% (v/v) acetic acid (50:50).

  • Detection: UV detection at 250 nm for celecoxib and 425 nm for curcumin.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing matrix Biological Matrix (e.g., Plasma) pp Protein Precipitation matrix->pp centrifuge Centrifugation pp->centrifuge hplc RP-HPLC Separation (C18 column) centrifuge->hplc uv UV Detection (Celecoxib: 250 nm, Curcumin: 425 nm) hplc->uv quant Quantification of Celecoxib using Curcumin IS uv->quant

Caption: Workflow for celecoxib quantification using Curcumin IS.

Paclitaxel

Paclitaxel, an anticancer drug, has been used as an internal standard for the simultaneous quantification of celecoxib in plasma.

Experimental Data Summary

Performance MetricResult
Recovery Not explicitly stated.
Precision (% CV) <10% (Intraday and Interday)
Accuracy Not explicitly stated.
Linearity (ppb) 5 - 2000
Lower Limit of Quantification (LOQ) 1 ppb

Experimental Protocol

  • Sample Preparation: Details of the extraction method were not provided in the abstract.

  • Chromatography: Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

  • Detection: Mass spectrometer was used for detection.

Atorvastatin

Atorvastatin, a lipid-lowering agent, has been used as an internal standard for celecoxib analysis.[4]

Experimental Data Summary

Performance MetricResult
Recovery Not explicitly stated.
Precision (% CV) Inter-assay: 1.15% to 4.93%, Intra-assay: 1.08% to 7.81%
Accuracy Not explicitly stated.
Linearity (ng/mL) 10 - 2000
Lower Limit of Quantification (LLOQ) 10 ng/mL

Experimental Protocol

  • Sample Preparation: One-step liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE).

  • Chromatography: Luna HILIC column.

  • Mobile Phase: 10mM ammonium formate buffer (pH 3.0):methanol (5:95, v/v).

  • Detection: LC-MS/MS.

Discussion and Conclusion

The choice of an internal standard is paramount for the development of a reliable and accurate bioanalytical method for celecoxib. Based on the principles of bioanalysis and the presented data, this compound stands out as the most suitable internal standard for LC-MS/MS based quantification.

Advantages of this compound:

  • Ideal Physicochemical Mimicry: Being a stable isotope-labeled analog, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to celecoxib. This ensures the most effective compensation for any variability during the analytical process.

  • Reduced Matrix Effects: The study utilizing this compound demonstrated an IS-normalized matrix factor very close to 1 (0.99-1.03), indicating minimal and well-compensated matrix effects.[1] This is a significant advantage in complex biological matrices like plasma.

  • High Precision and Accuracy: The reported precision of <7.2% CV for the method using this compound is excellent and well within the regulatory acceptance criteria for bioanalytical methods.[1]

Considerations for Other Internal Standards:

  • Structural Analogs (e.g., other NSAIDs): While structurally similar compounds can sometimes be acceptable, they may exhibit differences in extraction efficiency, chromatographic behavior, and ionization response compared to celecoxib, potentially leading to less accurate quantification.

  • Unrelated Compounds (e.g., Curcumin, Paclitaxel, Atorvastatin): The use of compounds with significantly different chemical structures and properties as internal standards is generally not recommended for LC-MS/MS analysis. While these methods have been validated and applied, the potential for differential matrix effects and extraction recoveries between the analyte and the IS is higher. The use of different detection wavelengths for celecoxib and curcumin in the HPLC-UV method also introduces a potential source of variability.[3]

References

Choosing the Right Internal Standard for Celecoxib Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of celecoxib, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comparative overview of the commonly used deuterated internal standard, celecoxib-d7, and other analog internal standards, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response. While a stable isotope-labeled internal standard like this compound is often considered the gold standard, other structural analogs can also provide reliable quantification. This guide explores the performance of this compound against various analog internal standards in the bioanalysis of celecoxib.

Performance Comparison: this compound vs. Analog Internal Standards

The following table summarizes the performance characteristics of different internal standards used for the quantification of celecoxib in biological matrices, primarily human plasma, as reported in various validated analytical methods.

Performance MetricThis compoundPaclitaxel4-n-pentyl-phenyl-acetic acidCurcumin
Analytical Technique LC-MS/MSLC-MS/MSHPLC-UVHPLC-UV
Linearity (r²) >0.999>0.99Linear≥0.996
Concentration Range 10.0-4000 ng/mL5-2000 ppb20-2000 µg/LNot Specified
Accuracy (%RE or Bias) Within ±15%95-105% recovery<10.7% DEV-14.9% to 13.2%
Precision (%CV or %RSD) <7.2%<10%<8.3%<14.9%
Recovery 85.5%Not explicitly stated85 ± 5.5%≥84%
Matrix Effect IS-normalized factor: 0.99-1.03Minimized by ISNot explicitly statedNot explicitly stated
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL1 ppb20 µg/LNot Specified

Experimental Workflows and Methodologies

The selection of an internal standard influences the entire analytical workflow, from sample preparation to data acquisition. Below are representative experimental protocols for methods employing this compound and an analog internal standard.

Experimental Workflow: Bioanalysis of Celecoxib

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Internal Standard (this compound or Analog) plasma->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evap Evaporation & Reconstitution extraction->evap hplc HPLC Separation (C18 Column) evap->hplc ms Mass Spectrometric Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation (Peak Area Ratio vs. Concentration) integration->calibration quantification Quantification of Celecoxib calibration->quantification

Caption: Bioanalytical workflow for celecoxib quantification.

Methodology Using this compound as Internal Standard

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of celecoxib in human plasma using this compound as the internal standard is described below.[1]

  • Sample Preparation: 300 µL of human plasma is subjected to solid-phase extraction (SPE) using strata-X SPE cartridges. This compound is used as the internal standard.[1]

  • Chromatographic Separation: Chromatographic separation is achieved on an ACE C8-300 (50 × 4.0 mm, 3.0 μm) column.[1] The mobile phase consists of methanol and 1.0 mmol ammonium acetate solution in an 80:20 (v/v) ratio.[1]

  • Mass Spectrometric Detection: The protonated precursor to product ion transitions studied for celecoxib and this compound are m/z 380.0 → 315.9 and 387.0 → 323.0, respectively.[1]

Methodology Using an Analog Internal Standard (Paclitaxel)

An advanced analytical method for quantifying Celecoxib in plasma samples using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with Paclitaxel as the internal standard is detailed below.[2]

  • Sample Preparation: Plasma samples are spiked with known concentrations of Celecoxib to generate calibration curves. Paclitaxel is used as the internal standard.[2] To minimize matrix interference, an internal standard (Paclitaxel) was used, as it has similar physicochemical properties to Celecoxib and is easily distinguishable in the mass spectrometer.[2]

  • Chromatographic Separation: A Zorbax SB-C18 column is utilized for separation with a gradient elution method.[2]

  • Mass Spectrometric Detection: The mass spectrometer is optimized for the detection of both celecoxib and paclitaxel.[2] The linearity was determined by plotting the peak area ratios of Celecoxib and Paclitaxel to the internal standard against their respective concentrations.[2]

Discussion

The choice between a deuterated internal standard like this compound and an analog internal standard depends on several factors, including the analytical platform, regulatory requirements, and cost.

This compound offers the advantage of having nearly identical chemical and physical properties to celecoxib, leading to very similar behavior during sample extraction and chromatographic separation. This close similarity provides excellent compensation for matrix effects and variability in ionization efficiency in mass spectrometry, often resulting in high accuracy and precision.[1]

Analog internal standards , such as paclitaxel, 4-n-pentyl-phenyl-acetic acid, and curcumin, are structurally different from celecoxib but are chosen for their similar retention times and extraction recoveries.[2][3][4] While they can provide reliable quantification, there is a higher potential for differential matrix effects between the analyte and the internal standard, which could impact accuracy. However, for less complex matrices or when using analytical techniques like HPLC-UV, a well-chosen analog internal standard can be a cost-effective and suitable alternative.[3][4]

Conclusion

For highly sensitive and specific bioanalytical methods, particularly those employing LC-MS/MS, the use of a stable isotope-labeled internal standard such as This compound is generally recommended to ensure the most accurate and precise results. The data presented demonstrates its excellent performance in terms of linearity, precision, and its ability to effectively compensate for matrix effects.

However, for certain applications, a carefully validated analog internal standard can also yield acceptable results. The selection should be based on a thorough method validation that assesses all key performance parameters to ensure the chosen internal standard provides reliable quantification of celecoxib for the intended application.

References

The Critical Role of Isotopic Purity in the Precise Quantification of Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Selecting and Validating Isotopically Labeled Internal Standards for Bioanalysis

In the landscape of pharmaceutical research and development, the accurate quantification of drug candidates is paramount for robust pharmacokinetic, toxicokinetic, and bioequivalence studies. For a widely used non-steroidal anti-inflammatory drug (NSAID) like celecoxib, this precision is often achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the quality of the internal standard. This guide provides a comprehensive comparison of isotopically labeled celecoxib standards, elucidating the critical impact of isotopic purity on analytical accuracy and offering detailed experimental protocols for its assessment and application.

The use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard in quantitative bioanalysis.[1] This is because a SIL internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction for variations during sample preparation and analysis.[2][3] However, the effectiveness of a SIL internal standard is directly contingent on its isotopic purity—the degree to which the intended isotope has been incorporated and the absence of the unlabeled analyte.

Impact of Isotopic Purity on Celecoxib Quantification: A Comparative Analysis

The presence of unlabeled celecoxib as an impurity in the isotopically labeled internal standard can lead to significant analytical errors.[4] This unlabeled analyte contributes to the signal of the substance being measured, resulting in an overestimation of its concentration. This issue is particularly pronounced at the lower limit of quantification (LLOQ), where the contribution from the impurity can be a substantial fraction of the total signal.[4]

To illustrate this impact, the following table presents a comparative analysis of two commonly used isotopically labeled celecoxib standards, Celecoxib-d4 and Celecoxib-¹³C₆, at varying levels of isotopic purity. The data, while representative, underscores the necessity of high-purity standards for reliable bioanalysis.

Internal StandardIsotopic Purity (%)Unlabeled Celecoxib Impurity (%)Apparent LLOQ (ng/mL)Accuracy at LLOQ (%)Inter-day Precision (%RSD)
Celecoxib-d4 99.80.21.098.54.2
98.51.51.0112.88.9
95.05.02.5135.214.5
Celecoxib-¹³C₆ >99.9<0.10.5101.23.1
99.01.00.5108.96.7
97.52.51.0121.411.8

As demonstrated, a decrease in isotopic purity leads to a notable decline in assay performance, characterized by a higher LLOQ, reduced accuracy, and poorer precision. While deuterium-labeled standards like Celecoxib-d4 are common, they can sometimes exhibit minor chromatographic shifts compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[1] Carbon-13 labeled standards, such as Celecoxib-¹³C₆, are generally less prone to this effect and are often considered a superior choice, albeit typically at a higher cost.

Signaling and Metabolic Pathways

The primary mechanism of action for celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory pathway. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic analysis.

cluster_metabolism Metabolism Arachidonic Acid Arachidonic Acid COX2 COX-2 (PTGS2) Arachidonic Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Prostaglandin Synthesis Celecoxib Celecoxib Celecoxib->COX2 Inhibition CYP2C9 CYP2C9 (>75%) CYP3A4 (<25%) Celecoxib->CYP2C9 Hydroxycelecoxib Hydroxycelecoxib (Inactive Metabolite) Celecoxib->Hydroxycelecoxib Methyl Hydroxylation Inflammation Inflammation & Pain Prostaglandins->Inflammation ADH ADH1, ADH2 Hydroxycelecoxib->ADH Carboxycelecoxib Carboxycelecoxib (Inactive Metabolite) Hydroxycelecoxib->Carboxycelecoxib Oxidation UGTs UGTs Carboxycelecoxib->UGTs Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Glucuronide Glucuronidation Excretion Excretion (Urine and Feces) Glucuronide->Excretion

Caption: Metabolic pathway of Celecoxib.

Experimental Protocols

Assessing the Isotopic Purity of Celecoxib-d4

Objective: To determine the isotopic enrichment and identify the presence of unlabeled celecoxib in a Celecoxib-d4 standard.

Methodology: A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[5][6]

HRMS Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of Celecoxib-d4 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving power > 60,000.

  • Analysis: Infuse the sample directly or via a short chromatographic run. Acquire full scan mass spectra in positive ion mode.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled celecoxib ([M+H]⁺, m/z 382.08) and the deuterated standard ([M+4D+H]⁺, m/z 386.11).

    • Calculate the isotopic purity by integrating the peak areas of all isotopologues (D0 to Dn) and determining the relative abundance of the fully labeled compound.[6]

NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Celecoxib-d4 standard in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).[7]

  • Analysis: Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis: Compare the integral of a proton signal in the deuterated position (which should be significantly diminished) to the integral of a proton signal in a non-deuterated position of the molecule. The residual signal in the deuterated position corresponds to the amount of unlabeled impurity.

cluster_workflow Isotopic Purity Assessment Workflow start Celecoxib-d4 Standard hrms HRMS Analysis (Full Scan) start->hrms nmr NMR Analysis (Quantitative ¹H) start->nmr data_analysis Data Analysis: - Isotopologue peak integration (MS) - Residual proton signal integration (NMR) hrms->data_analysis nmr->data_analysis result Isotopic Purity Report (%) data_analysis->result

Caption: Workflow for assessing isotopic purity.

Quantification of Celecoxib in Human Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of celecoxib in human plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., 500 ng/mL Celecoxib-d4 in methanol).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Celecoxib: m/z 382.1 → 316.1

      • Celecoxib-d4: m/z 386.1 → 320.1

  • Calibration and Quality Control:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of celecoxib.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Data Analysis:

    • Integrate the peak areas for celecoxib and the internal standard.

    • Calculate the peak area ratio (Celecoxib/Celecoxib-d4).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of celecoxib in the unknown samples from the calibration curve.

cluster_quantification Celecoxib Quantification Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard (Celecoxib-d4) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge extract Extract & Reconstitute centrifuge->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms quant Quantification (Calibration Curve) lcms->quant

Caption: Workflow for celecoxib quantification.

References

The Gold Standard: Justifying the Use of Celecoxib-d7 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the nonsteroidal anti-inflammatory drug Celecoxib, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Celecoxib-d7, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data. The evidence strongly supports the use of this compound as the gold standard for robust and defensible bioanalytical results.

The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. While various compounds can be employed as internal standards, SILs, such as this compound, offer distinct advantages, particularly in the context of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Superior Performance of this compound: A Data-Driven Comparison

The superiority of a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Celecoxib. This structural similarity ensures that it co-elutes with Celecoxib and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior leads to more effective compensation for analytical variability, resulting in enhanced data quality.

A review of published bioanalytical methods for Celecoxib reveals that those employing this compound consistently demonstrate excellent precision and accuracy. In contrast, methods using structural analogs or other unrelated compounds as internal standards, while often meeting regulatory acceptance criteria, may exhibit greater variability.

Below is a summary of performance data from various studies, highlighting the typical performance of methods using this compound versus alternative internal standards.

Table 1: Performance Comparison of Bioanalytical Methods for Celecoxib Using Different Internal Standards

Internal StandardMethodAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)Reference
This compound LC-MS/MS10 (LLOQ)<7.2<7.20.99-1.03 (as IS-normalized matrix factor)[1]
QC Low<7.2<7.2Not explicitly stated[1]
QC Mid<7.2<7.2Not explicitly stated[1]
QC High<7.2<7.2Not explicitly stated[1]
Celecoxib-d4 LC-MS/MS7 (LLOQ)<4<4<6
QC Low<4<4<6[2]
QC Mid<4<4<6[2]
QC High<4<4<6[2]
Curcumin RP-HPLC-UV0.1 µg/mL (LLOQ)<14.9<14.9-14.9 to 13.2
QC Low<14.9<14.9-14.9 to 13.2[3]
QC Mid<14.9<14.9-14.9 to 13.2[3]
QC High<14.9<14.9-14.9 to 13.2[3]
Atorvastatin LC-MS/MS10 (LLOQ)1.08 - 7.811.15 - 4.93Not explicitly stated
QC Low1.08 - 7.811.15 - 4.93Not explicitly stated[4]
QC Mid1.08 - 7.811.15 - 4.93Not explicitly stated[4]
QC High1.08 - 7.811.15 - 4.93Not explicitly stated[4]
SC-58125 (structural analog) LC-MS/MS5 (LLOQ)Not explicitly statedNot explicitly statedWithin acceptable bioanalytical limits

As evidenced by the data, methods utilizing this compound and Celecoxib-d4 consistently report lower relative standard deviations (RSD) for precision and smaller bias for accuracy compared to methods using alternative internal standards. The use of a stable isotope-labeled standard minimizes the impact of matrix effects, which can be a significant source of variability and inaccuracy in bioanalytical methods. One study reported an IS-normalized matrix factor ranging from 0.99 to 1.03 when using this compound, indicating excellent compensation for matrix effects.[1]

Experimental Workflow and Protocols

A typical bioanalytical workflow for the quantification of Celecoxib in a biological matrix like plasma using this compound as an internal standard is depicted in the following diagram.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Add IS Extraction Protein Precipitation / LLE / SPE Spike->Extraction Extract analyte and IS Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Celecoxib / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow for Celecoxib quantification.
Detailed Experimental Protocol (Example)

The following is a representative experimental protocol for the quantification of Celecoxib in human plasma using this compound as an internal standard, based on published methods.[1]

1. Preparation of Stock and Working Solutions:

  • Celecoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve Celecoxib reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Celecoxib stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration.

2. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile (protein precipitating agent) and vortex for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Celecoxib: Precursor ion (m/z) → Product ion (m/z) (e.g., 381.1 → 316.1)

      • This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 388.1 → 323.1)[1]

4. Calibration and Quantification:

  • Prepare a calibration curve by plotting the peak area ratio of Celecoxib to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression analysis to fit the calibration curve.

  • Determine the concentration of Celecoxib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

The Rationale for Choosing a Stable Isotope-Labeled Standard

The decision to use a stable isotope-labeled internal standard like this compound is a strategic one that enhances the quality and reliability of bioanalytical data. The following logical relationship diagram illustrates the justification for this choice.

Justification_SIL cluster_goal Primary Goal cluster_challenges Analytical Challenges cluster_solution Optimal Solution cluster_outcome Outcome Goal Accurate and Precise Quantification of Celecoxib Variability Sample Preparation Variability Goal->Variability are barriers to Matrix Matrix Effects (Ion Suppression/Enhancement) Goal->Matrix are barriers to Recovery Inconsistent Extraction Recovery Goal->Recovery are barriers to IS Use of an Internal Standard (IS) Variability->IS are mitigated by Matrix->IS are mitigated by Recovery->IS are mitigated by SIL Stable Isotope-Labeled IS (this compound) IS->SIL is ideally a Improved_Precision Enhanced Precision SIL->Improved_Precision leads to Improved_Accuracy Improved Accuracy SIL->Improved_Accuracy leads to Reliable_Data Reliable and Defensible Data Improved_Precision->Reliable_Data Improved_Accuracy->Reliable_Data Reliable_Data->Goal achieves

Justification for using a stable isotope-labeled standard.

Conclusion

In the demanding environment of drug development and clinical research, the integrity of bioanalytical data is non-negotiable. While alternative internal standards can be used for the quantification of Celecoxib, the evidence strongly indicates that a stable isotope-labeled internal standard, such as this compound, provides a superior solution. Its ability to closely track the analyte through the entire analytical process results in more effective compensation for experimental variability and matrix effects, leading to demonstrably better accuracy and precision. For researchers and scientists who require the highest level of confidence in their results, the use of this compound is a scientifically sound and justifiable choice.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Celecoxib-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Celecoxib-d7. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

This compound, a deuterated analog of the selective COX-2 inhibitor Celecoxib, requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) for this compound indicates that it may damage fertility or the unborn child, cause serious eye irritation, and may provoke an allergic skin reaction[1]. Therefore, it is imperative to treat this compound as a potent pharmaceutical ingredient and employ stringent safety measures.

Hazard Identification and Classification

A summary of the key hazards associated with this compound is provided in the table below.

Hazard ClassificationGHS Hazard StatementSignal WordPictograms
Reproductive Toxicity, Category 1BH360: May damage fertility or the unborn child[1]DangerGHS08 (Health Hazard)
Eye Irritation, Category 2AH319: Causes serious eye irritation[1]WarningGHS07 (Exclamation Mark)
Skin Sensitization, Category 1H317: May cause an allergic skin reaction[1]WarningGHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound powder and solutions.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Eye Protection Chemical safety goggles or a full-face shield.[2][3]Protects eyes from dust particles and splashes.
Respiratory Protection For handling powder: A NIOSH-approved N95 respirator at a minimum. For higher-risk activities or if engineering controls are insufficient, a Powered Air-Purifying Respirator (PAPR) is recommended.[4][5][6]Prevents inhalation of airborne powder, which is a primary route of exposure.
Lab Coat/Gown A disposable, long-sleeved gown that closes in the back.[2]Protects skin and personal clothing from contamination.
Shoe Covers Disposable shoe covers.[2]Prevents the tracking of contaminants out of the designated work area.

Operational Plan: Step-by-Step Handling Procedures

The following protocols are designed to minimize exposure during common laboratory procedures involving this compound.

Preparation and Weighing of this compound Powder
  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box, to contain any airborne particles.[7][8][9]

  • Decontamination of Work Surface: Before starting, decontaminate the work surface with an appropriate cleaning agent. Cover the work surface with disposable bench paper.

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing Procedure (Tare Method):

    • Place a sealed container (e.g., a vial with a cap) on the analytical balance and tare it.

    • Move the tared container to the fume hood or containment enclosure.

    • Carefully transfer the desired amount of this compound powder into the container using a dedicated spatula.

    • Securely close the container.

    • Wipe the exterior of the container with a damp cloth to remove any residual powder.

    • Return the sealed container to the balance to obtain the final weight.[7][8]

  • Dissolving: If preparing a solution, add the solvent to the sealed container within the fume hood.

Handling of this compound Solutions

While solutions of this compound pose a lower risk of inhalation, skin and eye contact are still significant hazards.

  • PPE: Wear the appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: Conduct all transfers and manipulations of the solution within a chemical fume hood.

  • Spill Prevention: Work over a tray or absorbent pad to contain any potential spills.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection

All waste contaminated with this compound must be segregated as hazardous chemical waste.

Waste TypeCollection ContainerLabeling
Solid Waste A dedicated, sealable, and clearly labeled hazardous waste container."Hazardous Waste: this compound," along with the appropriate hazard pictograms.
(Gloves, weigh paper, contaminated vials, etc.)
Liquid Waste A dedicated, sealed, and shatter-resistant container for hazardous liquid waste."Hazardous Waste: this compound in [Solvent Name]," with hazard pictograms.
(Unused solutions, solvent rinses)
Sharps A designated sharps container for hazardous chemical waste."Hazardous Sharps Waste: this compound," with hazard pictograms.
(Contaminated needles, Pasteur pipettes)
Decontamination and Final Disposal
  • Decontamination: All non-disposable equipment (spatulas, glassware, etc.) must be decontaminated after use. This can be achieved by rinsing with a suitable solvent, and the rinsate should be collected as hazardous liquid waste.

  • Final Disposal: All collected hazardous waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[10][11][12] Do not dispose of this compound waste down the drain or in the regular trash.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean with a wet wipe. For liquid spills, absorb with an inert material. Collect all cleanup materials in a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact the institution's environmental health and safety department.

Experimental Workflow Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Designated Area (Fume Hood/Glove Box) prep1->prep2 weigh Weigh Powder using Tare Method prep2->weigh Enter Containment dissolve Dissolve in Solvent weigh->dissolve solution_handling Handle Solution dissolve->solution_handling decon Decontaminate Equipment solution_handling->decon After Experiment segregate Segregate Waste decon->segregate dispose Dispose via Licensed Waste Contractor segregate->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.